Product packaging for Fosmanogepix(Cat. No.:CAS No. 2091769-17-2)

Fosmanogepix

Cat. No.: B1192866
CAS No.: 2091769-17-2
M. Wt: 468.4 g/mol
InChI Key: JQONJQKKVAHONF-UHFFFAOYSA-N
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Description

Fosmanogepix is under investigation in clinical trial NCT03604705 (An Efficacy and Safety Study of APX001 in Non-Neutropenic Patients With Candidemia).
This compound is an orally available small molecule inhibitor of the Gwt1 fungal enzyme with potential antifungal activity. Upon administration, this compound, a N-phosphonooxymethyl prodrug, is rapidly and completely metabolized by systemic alkaline phosphatases to its active moiety, APX001A (E1210). The active prodrug targets Gwt1, a highly conserved inositol acylase which catalyzes an essential step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. Inhibition of Gwt1 prevents localization of cell wall mannoproteins, which compromises cell wall integrity, biofilm formation, germ tube formation, and fungal growth.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N4O6P B1192866 Fosmanogepix CAS No. 2091769-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Fosmanogepix: A First-in-Class Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents with new mechanisms of action. Fosmanogepix represents a promising development in this area. It is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections caused by a broad spectrum of yeasts and molds, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Development

The journey to this compound began with a screening effort by researchers at Eisai Co. to identify compounds that could disrupt the fungal cell wall.[1] This led to the discovery of 1-[4-butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1] The target of BIQ was identified as the fungal protein Gwt1, a conserved enzyme essential for an early step in the GPI-anchor biosynthesis pathway.[1]

Significant lead optimization and a deep understanding of the structure-activity relationship culminated in the identification of the preclinical candidate E1210, which was later renamed manogepix (MGX).[1] To improve its pharmaceutical properties, a water-soluble N-phosphonooxymethylene prodrug, this compound (formerly APX001 and E1211), was developed.[1] this compound is rapidly and completely metabolized in vivo by systemic phosphatases to release the active moiety, manogepix.[1][3] Amplyx Pharmaceuticals in-licensed the compound in 2015 for further development, and it is now being developed by Pfizer and Basilea.[1][3][4]

G cluster_0 Discovery Phase (Eisai Co.) cluster_1 Development Phase Screening Screening BIQ Identification of BIQ (1-[4-butylbenzyl]isoquinoline) Screening->BIQ Identified Target_ID Target Identification: Gwt1 Protein BIQ->Target_ID Led to Lead_Opt Lead Optimization Target_ID->Lead_Opt Informed Manogepix Identification of Manogepix (E1210) Lead_Opt->Manogepix Prodrug_Dev Prodrug Development Manogepix->Prodrug_Dev Enabled This compound This compound (E1211) (Water-soluble prodrug) Prodrug_Dev->this compound Clinical_Trials Clinical Development (Amplyx, Pfizer, Basilea) This compound->Clinical_Trials

Caption: Discovery and development timeline of this compound.

Synthesis Pathway

The synthesis of manogepix, the active form of this compound, is a multi-step process. While various synthetic routes have been developed to explore the structure-activity relationship, a key pathway involves the Suzuki coupling of a substituted isoxazole derivative with a phenylboronic acid derivative. The final step to create the prodrug, this compound, involves the addition of the N-phosphonooxymethylene group to the manogepix molecule. This enhances the drug's solubility and allows for both intravenous and oral administration.[5]

G Start Starting Materials (e.g., 2-fluoropyridine, 1,4-phenylene)dimethanol) Intermediate1 Intermediate A (Substituted Isoxazole) Start->Intermediate1 Intermediate2 Intermediate B (Phenylboronic Acid Derivative) Start->Intermediate2 Coupling Suzuki Coupling Intermediate1->Coupling Intermediate2->Coupling Adduct Coupled Adduct Coupling->Adduct Deprotection N-Deprotection Adduct->Deprotection Manogepix Manogepix Deprotection->Manogepix Phosphorylation N-phosphono- oxymethylation Manogepix->Phosphorylation This compound This compound Phosphorylation->this compound

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound is an N-phosphonooxymethyl prodrug that is rapidly converted to its active form, manogepix, by systemic phosphatases upon administration.[1][6] Manogepix exerts its antifungal activity by targeting and inhibiting Gwt1, a highly conserved fungal enzyme.[4][7] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[1][3]

The inhibition of Gwt1 disrupts the maturation and localization of a wide range of GPI-anchored proteins, which are crucial for the structural integrity and function of the fungal cell wall.[1][7] These proteins play vital roles in cell wall assembly, adhesion to host cells, biofilm formation, and evasion of the host immune system.[8][9] By blocking this pathway, manogepix leads to severe growth defects and ultimately fungal cell death.[8] A key advantage of this mechanism is its high selectivity for the fungal Gwt1 enzyme over its closest human ortholog, PIG-W, suggesting a wide therapeutic window.[8][9]

G cluster_0 Host System cluster_1 Fungal Cell (Endoplasmic Reticulum) This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Enzyme (Inositol Acylation) Manogepix->Gwt1 Inhibits GPI_Pathway GPI-Anchor Biosynthesis Pathway GPI_Pathway->Gwt1 GPI_Proteins GPI-Anchored Proteins Gwt1->GPI_Proteins Essential for maturation Cell_Wall Fungal Cell Wall GPI_Proteins->Cell_Wall Transported to Disruption Disrupted Cell Wall Integrity Impaired Adhesion Fungal Cell Death Cell_Wall->Disruption

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Activity

Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide range of clinically important yeasts and molds, including strains resistant to other antifungal classes.[2]

Fungal SpeciesMIC Range (mg/L)Reference(s)
Candida spp. (baseline isolates)0.002 - 0.03[8][10][11]
Candida auris0.008 - 0.015 (CLSI)[12]
Candida auris0.004 - 0.03 (EUCAST)[12]
Candida krusei2 to >32[8]
Aspergillus spp.-[2][6]
Cryptococcus spp.-[6]
Scedosporium spp.-[2][6]
Lomentospora prolificans-[2][6]
Fusarium spp.-[2][6]
MucoralesVariable Activity[2]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI, EUCAST). A comprehensive list of MICs for all species was not available in the provided search results.

Pharmacokinetics (Phase 1 Studies in Healthy Volunteers)

Phase 1 studies demonstrated that this compound has a favorable pharmacokinetic profile, with high oral bioavailability supporting a seamless transition from intravenous (IV) to oral (p.o.) therapy.[9]

Administration Route & DoseCmax (μg/mL)AUC (μg·h/mL)Bioavailability (%)Half-life (h)Reference(s)
IV Single Ascending Dose (SAD)
10 mg to 1,000 mg0.16 to 12.04.05 to 400-~49.1[9]
IV Multiple Ascending Dose (MAD)
50 mg to 600 mg0.67 to 15.46.39 to 245--[9]
Oral Single Ascending Dose (SAD)
100 mg to 500 mg1.30 to 6.4187.5 to 20590.6 to 101.244.9 to 67.5[9]
Oral Multiple Ascending Dose (MAD)
500 mg to 1,000 mg6.18 to 21.350.8 to 326--[9]
Clinical Efficacy (Phase 2 Studies)

Phase 2 clinical trials have shown promising results for the treatment of invasive candidiasis.

Study PopulationPrimary EndpointResultReference(s)
Non-neutropenic adults with candidaemiaTreatment Success at End of Study Treatment (EOST)80% (16/20)[8][10][11]
Non-neutropenic adults with candidaemiaDay 30 Survival85% (17/20)[8][10][11]
Adults with candidaemia caused by C. aurisTreatment Success at EOST89% (8/9)[12]
Adults with candidaemia caused by C. aurisDay 30 Survival89% (8/9)[12]

Experimental Protocols

In Vitro Susceptibility Testing
  • Methodology: The in vitro activity of manogepix against fungal isolates is determined using standardized microbroth dilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Procedure: Fungal isolates are cultured and their growth is challenged with serial dilutions of manogepix. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[12]

In Vivo Efficacy Models

This compound has demonstrated efficacy in various animal models of invasive fungal infections.[2][6][13] A representative experimental design is as follows:

  • Animal Model: Neutropenic mice are commonly used to simulate an immunocompromised state.[6]

  • Infection: Mice are infected intravenously with a clinical isolate of a fungal pathogen (e.g., fluconazole-resistant Candida auris).[6]

  • Treatment: Treatment with this compound is initiated at a set time post-inoculation (e.g., 24 hours). Various dosing regimens (e.g., 104 and 130 mg/kg intraperitoneally three times daily) are administered for a defined period (e.g., seven days).[6]

  • Control Groups: Control groups may include vehicle (placebo), and standard-of-care antifungals (e.g., fluconazole, caspofungin).[6]

  • Endpoints: The primary endpoints are typically survival over the course of the study and the fungal burden in target organs (e.g., kidneys, brain), which is quantified using methods like quantitative PCR (qPCR) to measure log10 conidial equivalents per gram of tissue.[6]

Phase 2 Clinical Trial Protocol for Candidaemia

The Phase 2 studies for candidaemia followed a multicenter, open-label, non-comparative design.[8][10]

  • Patient Population: Eligible participants were non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry, who had received no more than two days of prior systemic antifungal therapy.[10]

  • Treatment Regimen:

    • Day 1: Loading dose of 1000 mg this compound IV twice daily.[10]

    • Days 2-14: Maintenance dose of 600 mg IV once daily.[10]

    • From Day 4: An optional switch to 700 mg oral this compound once daily was permitted.[10]

  • Primary Efficacy Endpoint: The primary endpoint was treatment success at the End of Study Treatment (EOST), as determined by an independent Data Review Committee. Success was defined as the clearance of Candida from blood cultures and survival without the need for additional antifungal treatment.[10][11]

  • Secondary Endpoints: A key secondary endpoint was survival at Day 30.[8][12]

G Screening Patient Screening (Non-neutropenic adults with candidaemia) Enrollment Enrollment (mITT population) Screening->Enrollment Day1 Day 1: Loading Dose 1000 mg IV BID Enrollment->Day1 Day2_4 Days 2-4: Maintenance 600 mg IV QD Day1->Day2_4 Decision Switch to Oral? Day2_4->Decision Oral_Tx Days 4-14: Oral Therapy 700 mg PO QD Decision->Oral_Tx Yes IV_Tx Days 4-14: IV Therapy 600 mg IV QD Decision->IV_Tx No EOST End of Study Treatment (EOST) Primary Endpoint Assessment Oral_Tx->EOST IV_Tx->EOST Day30 Day 30 Follow-up Secondary Endpoint (Survival) EOST->Day30

Caption: Phase 2 clinical trial workflow for candidaemia.

Conclusion

This compound is a first-in-class antifungal agent with a novel mechanism of action that targets the essential fungal enzyme Gwt1.[8] Its development from the initial discovery of a screening hit to a clinical candidate with both intravenous and oral formulations demonstrates a successful drug discovery and development program.[1][7] this compound exhibits broad-spectrum activity, including against drug-resistant pathogens, and has shown promising safety and efficacy in clinical trials.[6][10] It represents a valuable and much-needed addition to the arsenal of antifungal therapies for treating invasive fungal infections.

References

Manogepix: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manogepix (formerly E1210, APX001A) is a first-in-class antifungal agent belonging to the "gepix" class of drugs. It is the active moiety of the prodrug fosmanogepix. Manogepix exhibits broad-spectrum activity against a wide range of pathogenic yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to manogepix.

Chemical Structure and Properties

Manogepix is a pyridine-isoxazole-based compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine[1]
CAS Number 936339-60-5[2]
Molecular Formula C₂₁H₁₈N₄O₂[3]
Molecular Weight 358.39 g/mol [3]
SMILES Nc1ncccc1-c1cc(Cc2ccc(OCc3ncccc3)cc2)no1[4]
InChI Key WSEKTEUGRLFBSE-UHFFFAOYSA-N[1]
Solubility DMSO: 72 mg/mL (200.89 mM)[5]

Mechanism of Action

Manogepix exerts its antifungal effect through a novel mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[5] Gwt1 is a crucial enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[6][7] This pathway is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.

By inhibiting Gwt1, manogepix disrupts the synthesis of GPI anchors, which in turn prevents the attachment of GPI-anchored proteins to the cell wall. This leads to a cascade of detrimental effects on the fungal cell, including:

  • Loss of cell wall integrity[3]

  • Inhibition of germ tube formation[2]

  • Reduced adherence to surfaces[2]

  • Inhibition of biofilm formation[2]

Ultimately, these disruptions lead to severe growth defects and fungal cell death.[8][9] A key advantage of manogepix is its high selectivity for the fungal Gwt1 enzyme over its human ortholog, PIG-W, which contributes to its favorable safety profile.[2]

Manogepix_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Protein_Processing Protein Processing & Trafficking GlcN-PI GlcN-PI Gwt1 Gwt1 (Inositol Acyltransferase) GlcN-PI->Gwt1 Substrate GlcN(acyl)PI GlcN(acyl)PI Gwt1->GlcN(acyl)PI Catalyzes GPI_Anchor_Biosynthesis Further GPI Anchor Biosynthesis Steps GlcN(acyl)PI->GPI_Anchor_Biosynthesis Complete_GPI_Anchor Complete GPI Anchor GPI_Anchor_Biosynthesis->Complete_GPI_Anchor GPI_Anchored_Protein GPI-Anchored Mannoprotein Complete_GPI_Anchor->GPI_Anchored_Protein Attaches to Mannoprotein Mannoprotein Mannoprotein->GPI_Anchored_Protein Modified with Cell_Wall Fungal Cell Wall GPI_Anchored_Protein->Cell_Wall Anchored to Cell_Wall_Disruption Disrupted Cell Wall Integrity Inhibited Growth & Adhesion Cell Death Cell_Wall->Cell_Wall_Disruption Manogepix Manogepix Manogepix->Gwt1 Inhibits

Mechanism of action of manogepix.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of manogepix is typically determined using standardized broth microdilution methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3/M27-S4 Protocol Summary: [10][11][12][13][14]

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilutions: Manogepix is serially diluted in the microtiter plates to cover a range of concentrations.

  • Incubation: The inoculated plates are incubated at 35°C.

  • Endpoint Reading: For Candida species, the minimum inhibitory concentration (MIC) is determined visually after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control. For molds like Aspergillus, the minimum effective concentration (MEC) is read, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.

EUCAST E.Def 7.3.1 Protocol Summary: [15][16][17]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Drug Dilutions: Similar to the CLSI method, serial dilutions of manogepix are prepared in microtiter plates.

  • Incubation: Plates are incubated at 35-37°C.

  • Endpoint Reading: MICs are determined spectrophotometrically at 530 nm after 24 hours of incubation for yeasts. The endpoint is defined as the lowest concentration that produces a 50% or greater reduction in turbidity compared to the drug-free control.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are crucial for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of manogepix and the efficacy of its prodrug, this compound. Murine and rabbit models of disseminated and pulmonary fungal infections are commonly used.[1][18]

General Protocol for a Murine Model of Disseminated Candidiasis: [1]

  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are typically used to establish a robust infection.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida auris) is injected intravenously.

  • Treatment: Treatment with this compound (administered orally or intraperitoneally) or comparator drugs is initiated at a specified time post-infection (e.g., 24 hours). Dosing regimens can vary to determine the optimal therapeutic window.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of manogepix. Key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life are calculated.[18]

  • Efficacy Endpoints: Efficacy is assessed by monitoring survival over a defined period (e.g., 21 days) and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study. Fungal burden is quantified by plating tissue homogenates and counting colony-forming units (CFU).[1]

Quantitative Data

In Vitro Activity of Manogepix

The following tables summarize the in vitro activity of manogepix against various clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Manogepix against Candida Species

SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida albicans0.0080.008≤0.002 - 0.03[11]
Candida auris0.004 - 0.0080.015 - 0.030.001 - 0.25[9][11]
Candida dubliniensis0.0080.008N/A[11]
Candida glabrata0.030.06≤0.002 - 0.25[10]
Candida kefyr0.510.125 - >0.5[10][11]
Candida krusei>8>8>0.5[10][11]
Candida parapsilosis0.0150.03≤0.002 - 0.06[10]
Candida tropicalis0.030.06≤0.002 - 0.12[10]

Table 2: In Vitro Activity of Manogepix against Aspergillus Species

SpeciesMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)MEC Range (µg/mL)Reference
Aspergillus fumigatus0.030.030.016 - 0.125[15][16]
Aspergillus flavus0.030.060.008 - 0.125[15]
Aspergillus niger0.030.030.016 - 0.06[15]
Aspergillus terreus0.030.060.016 - 0.125[15]
Pharmacokinetic Parameters of Manogepix

The pharmacokinetic profile of manogepix has been evaluated in both preclinical and clinical studies following the administration of its prodrug, this compound.

Table 3: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral this compound) [18]

Dose of this compound (mg/kg)Cmax (µg/mL)AUC₀₋₁₂ (µg·h/mL)
253.96 ± 0.4115.8 ± 3.1
504.14 ± 1.130.8 ± 5.0
10011.5 ± 1.195.9 ± 15

Table 4: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Single Ascending Dose of this compound)

Administration RouteDose of this compoundCmax (µg/mL)AUC (µg·h/mL)
Intravenous10 mg - 1,000 mg0.16 - 12.04.05 - 400
Oral100 mg - 500 mg1.30 - 6.4187.5 - 205

Table 5: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Multiple Ascending Dose of this compound)

Administration RouteDose of this compoundCmax (µg/mL)AUC (µg·h/mL)
Intravenous50 mg - 600 mg0.67 - 15.46.39 - 245
Oral500 mg - 1,000 mg6.18 - 21.350.8 - 326

Conclusion

Manogepix is a promising new antifungal agent with a unique mechanism of action that targets a key enzyme in the fungal cell wall biosynthesis pathway. It demonstrates potent in vitro activity against a broad spectrum of clinically important fungi, including resistant isolates. Its favorable pharmacokinetic profile, characterized by high oral bioavailability, supports its development for both intravenous and oral administration. The data presented in this technical guide underscore the potential of manogepix to address the unmet medical need for new and effective antifungal therapies.

References

Fosmanogepix: A Technical Deep Dive into its Activity Against Rare Molds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. It represents a novel therapeutic class, the "gepix" class, and functions as a prodrug that is rapidly converted in vivo to its active moiety, manogepix. The unique mechanism of action of manogepix, coupled with its broad spectrum of activity, positions it as a promising candidate for combating infections caused by rare and often multidrug-resistant molds. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically important rare molds, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and the general workflow for assessing its efficacy.

Mechanism of Action

Manogepix, the active form of this compound, exerts its antifungal effect by inhibiting a crucial fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwt1 plays a vital role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall. By inhibiting Gwt1, manogepix disrupts the localization and function of these GPI-anchored proteins, leading to pleiotropic effects on the fungal cell. These effects include impaired cell wall integrity, defects in hyphal growth and adhesion, and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not significantly inhibit the mammalian ortholog, PIG-W.

Mechanism of Action of this compound cluster_host Host Circulation cluster_fungus Fungal Cell This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Manogepix->Manogepix_InFungus Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) GPI GPI Anchor Biosynthesis Gwt1->GPI Catalyzes CellWall Fungal Cell Wall Integrity & Function GPI->CellWall Essential for Manogepix_InFungus->Gwt1 Inhibition

Caption: Mechanism of Action of this compound.

In Vitro Spectrum of Activity

The in vitro activity of manogepix has been evaluated against a wide range of rare molds using standardized broth microdilution methods. The following tables summarize the available quantitative data, primarily as Minimum Effective Concentrations (MECs), which is the standard for Gwt1 inhibitors and echinocandins against molds, reflecting the lowest concentration that leads to the formation of aberrant, short, and branched hyphae.

Table 1: In Vitro Activity of Manogepix against Scedosporium and Lomentospora Species
OrganismNo. of IsolatesMEC Range (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)Reference(s)
Scedosporium spp.12-0.060.12[1]
Scedosporium spp.110.015 - 0.06--[2]
Lomentospora prolificans--0.030.06[3][4]
Table 2: In Vitro Activity of Manogepix against Fusarium Species
OrganismNo. of IsolatesMEC Range (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)Reference(s)
Fusarium spp.--0.0160.06[3][4]
Fusarium oxysporum species complex49≤0.015 - 0.03--[5]
Fusarium solani species complex19≤0.015--[5]
Fusarium dimerum10.06--[6]
Fusarium solani10.03--[6]
Gibberella fujikuroi species complex--0.0160.03[3][4]
Table 3: In Vitro Activity of Manogepix against Mucorales
OrganismNo. of IsolatesMEC Range (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)Reference(s)
Rhizopus arrhizus-0.12 - 16--[7]
Rhizopus microsporus-2 - 16--[7]
Rhizomucor pusillus-1 - 16--[7]
Mucor circinelloides-0.5 - 8--[7]
Lichtheimia ramosa1>0.5--[6]
Rhizomucor pusillus1>0.5--[6]
Mucorales--->4[4]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 9.3.[8][9][10][11]

CLSI M38 Broth Microdilution Method for Filamentous Fungi
  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with morpholinepropanesulfonic acid (MOPS).

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar (PDA) for 7 days to induce sporulation. A suspension of conidia is prepared in sterile saline containing 0.05% Tween 80. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the microdilution wells.

  • Antifungal Agent Preparation: Manogepix is serially diluted in the RPMI medium to achieve a range of final concentrations.

  • Incubation: The inoculated microdilution plates are incubated at 35°C.

  • Endpoint Determination (MEC): The Minimum Effective Concentration (MEC) is determined visually after 48 to 72 hours of incubation, depending on the growth rate of the mold. The MEC is the lowest drug concentration at which a significant change in hyphal morphology is observed, characterized by the presence of small, compact, and highly branched hyphae compared to the drug-free growth control.

EUCAST E.Def 9.3 Broth Microdilution Method for Molds

The EUCAST method is broadly similar to the CLSI method with some key differences:

  • Medium: RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation: The final inoculum concentration is typically 1-2.5 x 10⁵ CFU/mL.

  • Endpoint Determination (MIC): For most antifungals, the Minimum Inhibitory Concentration (MIC) is read as the lowest concentration showing at least 50% growth inhibition compared to the control. For agents like manogepix, where a morphological endpoint is more appropriate, the MEC is determined.

Experimental and Clinical Evaluation Workflow

The evaluation of a novel antifungal agent like this compound follows a structured workflow, from initial in vitro screening to in vivo efficacy studies and eventual clinical trials.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Screening Initial Screening (Broad Panel of Fungi) Susceptibility Broth Microdilution (CLSI/EUCAST) Screening->Susceptibility Spectrum Spectrum of Activity (MIC/MEC Determination) Susceptibility->Spectrum Model Animal Model of Infection (e.g., Murine Aspergillosis) Spectrum->Model PKPD Pharmacokinetics/ Pharmacodynamics Model->PKPD Efficacy Efficacy Studies (Survival, Fungal Burden) PKPD->Efficacy Phase1 Phase I Trials (Safety, Tolerability, PK) Efficacy->Phase1 Phase2 Phase II Trials (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: Generalized workflow for antifungal drug evaluation.

Conclusion

This compound, through its active moiety manogepix, demonstrates potent in vitro activity against a range of clinically challenging rare molds, including species of Scedosporium, Lomentospora, and Fusarium. While its activity against Mucorales is more variable, the data suggests potential utility against certain isolates. The unique mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a strong rationale for its development. The standardized methodologies for in vitro susceptibility testing are crucial for the continued evaluation of this compound and for guiding its potential clinical use. Further in vivo and clinical studies are essential to fully elucidate the therapeutic potential of this promising new antifungal agent in the management of invasive infections caused by rare molds.

References

Fosmanogepix: A Technical Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in late-stage clinical development for the treatment of invasive fungal infections (IFIs).[1][2][3] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][4][5] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2][6][7] This unique mechanism confers activity against a wide range of yeasts and molds, including multidrug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][6][8] With both intravenous and oral formulations demonstrating high bioavailability (>90%), this compound offers a versatile treatment option for severe fungal infections.[1][6][8]

Mechanism of Action: Gwt1 Inhibition

Manogepix targets and inhibits the fungal Gwt1 protein, a conserved enzyme that plays a pivotal role in the GPI-anchor biosynthesis pathway within the endoplasmic reticulum.[9] Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the synthesis of GPI anchors.[6][9]

These GPI anchors are essential for the proper trafficking and anchoring of mannoproteins to the fungal cell wall and cell membrane.[6][9] GPI-anchored mannoproteins are crucial for maintaining cell wall integrity, adhesion to host cells, overall pathogenicity, and evasion of the host immune system.[6][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these vital proteins, leading to a loss of fungal cell viability and integrity.[5] This mechanism is specific to fungi, as the closest mammalian ortholog, PIGW, is not sensitive to inhibition by manogepix.[9]

Gwt1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Pathway GPI-Anchor Biosynthesis cluster_Function Fungal Cell Function GlcN_PI GlcN-PI Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) GlcN_PI->Gwt1 GlcN_acyl_PI GlcN(acyl)PI Gwt1->GlcN_acyl_PI Inositol Acylation Acyl_CoA Acyl-CoA Acyl_CoA->Gwt1 GPI_Anchor GPI_Anchor GlcN_acyl_PI->GPI_Anchor Further Steps Mannoprotein_Maturation GPI-Anchored Mannoprotein Maturation GPI_Anchor->Mannoprotein_Maturation Anchors Cell_Wall_Localization Cell Wall Localization Mannoprotein_Maturation->Cell_Wall_Localization Trafficking Cell_Integrity Cell Wall Integrity & Adhesion Cell_Wall_Localization->Cell_Integrity Maintains Manogepix Manogepix (MGX) Manogepix->Gwt1 Inhibition

Mechanism of action of Manogepix via Gwt1 inhibition.

In Vitro Efficacy

Manogepix demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant fungi, including species that are resistant to other antifungal classes.[1][8]

Susceptibility Testing Data

The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values highlight the potency of manogepix against various fungal pathogens.

Table 1: In Vitro Activity of Manogepix (MGX) Against Yeast Species

Organism No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Candida albicans - 0.002 - 0.03 - - [4]
Candida glabrata - 0.002 - 0.03 - - [4]
Candida tropicalis - 0.002 - 0.03 - - [4]
Candida auris 200 0.004 - 0.06 0.03 0.03 [11]
C. auris (Pan-resistant) 6 0.008 - 0.015 - - [11]
C. auris (from Phase 2 Trial) 9 0.008 - 0.015 (CLSI) - - [12]

| Cryptococcus neoformans | - | 0.015 - 4 | - | - |[6] |

Note: Manogepix has demonstrated poor in vitro activity against Candida krusei.[4]

Table 2: In Vitro Activity of Manogepix (MGX) Against Molds

Organism No. of Isolates Concentration Range (µg/mL) MEC/MIC Value (µg/mL) Reference
Aspergillus fumigatus - - MEC <0.03 [6]
Aspergillus flavus - - MEC <0.03 [6]
Aspergillus calidoustus - - MIC ≤0.008 [6]
Scedosporium spp. - - MEC 0.03 [8]

| Fusarium spp. | - | 0.015 - 0.03 | - |[8] |

Activity Against Virulence Factors and Post-Antifungal Effect (PAFE)

Beyond direct growth inhibition, manogepix also affects key fungal virulence factors.

  • Adhesion and Germ Tube Formation: In C. albicans, manogepix inhibited adhesion to polystyrene with an IC₅₀ of 0.0039 µg/mL and inhibited germ tube formation with an IC₅₀ of 0.0071 µg/mL.[1] It also reduced the cell surface expression of the Als1 adhesin protein in a concentration-dependent manner.[9]

  • Post-Antifungal Effect (PAFE): Manogepix demonstrates a prolonged PAFE, suppressing fungal regrowth long after the drug concentration falls below the MIC.[1]

    • In Vitro PAFE: For C. albicans exposed to 4x, 16x, and 64x MIC for 3 hours, the PAFE values were 1.8, 3.9, and 4.6 hours, respectively.[1]

    • In Vivo PAFE: In a neutropenic mouse model, a long in vivo PAFE of approximately 10 hours was observed after serum drug levels fell below the MIC, which contributes to its clinical efficacy.[1]

Experimental Protocols: In Vitro Methods

Standardized methodologies are crucial for assessing the in vitro activity of novel antifungal agents.

Antifungal Susceptibility Testing (AST)

The in vitro activity of manogepix is primarily determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Principle: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in a liquid growth medium within microtiter plates. The MIC is determined after a specified incubation period.

  • Methodology (CLSI M27-A3/M38-A2):

    • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the density is adjusted using a spectrophotometer to a final concentration of 0.5–2.5 x 10³ CFU/mL for yeasts or 0.4–5 x 10⁴ CFU/mL for molds.

    • Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

    • Inoculation and Incubation: The standardized fungal inoculum is added to each well. Plates are incubated at 35°C for 24–48 hours for yeasts or up to 72 hours for molds.

    • Endpoint Reading:

      • MIC (for yeasts): The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[13]

      • MEC (for molds): For filamentous fungi, manogepix induces abnormal, compact hyphal growth. The MEC is the lowest drug concentration at which these morphological changes are observed microscopically.[10]

  • Quality Control: Standard ATCC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are included to ensure the validity of the results.[13]

AST_Workflow start Start: Isolate Culture prep_inoculum Prepare & Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in Microtiter Plate prep_plate->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read Read Endpoints (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC/MEC Value read->determine_mic end End: Report Result determine_mic->end InVivo_Workflow cluster_treatment Treatment Phase (e.g., 7 days) start Animal Acclimation immunosuppression Induce Neutropenia (e.g., Cyclophosphamide) start->immunosuppression infection Intravenous Infection with Fungal Pathogen immunosuppression->infection randomization Randomize into Treatment Groups infection->randomization group_fmgx This compound Group (p.o. or i.p.) randomization->group_fmgx group_control Vehicle Control Group randomization->group_control group_comparator Comparator Drug Group (Optional) randomization->group_comparator endpoint Endpoint Assessment group_fmgx->endpoint group_control->endpoint group_comparator->endpoint survival Survival Study: Monitor daily (e.g., 21 days) Record mortality endpoint->survival Cohort 1 burden Fungal Burden Study: Euthanize at Day 8 Harvest organs (kidney, brain) endpoint->burden Cohort 2 quantify Homogenize & Plate Quantify CFU/gram burden->quantify

References

An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Fosmanogepix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX, APX001) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1][2][3] As a water-soluble N-phosphonooxymethylene prodrug, this compound is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX, APX001A).[2][4][5] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins crucial for fungal cell wall integrity and viability.[2][6][7][8] This unique mechanism allows it to be effective against a wide range of pathogens, including drug-resistant strains of Candida and Aspergillus, as well as intrinsically resistant molds like Scedosporium and Fusarium.[2][6]

This guide provides a comprehensive overview of the pharmacokinetics (PK) and tissue distribution of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core concepts.

Core Mechanism of Action

This compound's antifungal activity is a result of a multi-step process that begins with its conversion to the active form and culminates in the disruption of the fungal cell wall.

  • Prodrug Conversion : Following administration, the prodrug this compound is rapidly metabolized by systemic alkaline phosphatases into manogepix, the active antifungal compound.[4][8][9]

  • Target Inhibition : Manogepix selectively inhibits the fungal Gwt1 enzyme, a key component in the GPI-anchor biosynthesis pathway located in the endoplasmic reticulum.[2][8]

  • Pathway Disruption : Gwt1 catalyzes the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), a critical early step in the formation of GPI anchors.[2]

  • Impaired Protein Anchoring : Inhibition of this pathway prevents the proper trafficking and anchoring of essential mannoproteins to the fungal cell membrane and outer cell wall, leading to a loss of cell viability and preventing host cell invasion.[2][6][9]

Fosmanogepix_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Fungal Cell Endoplasmic Reticulum cluster_2 Fungal Cell Wall FMGX This compound (Prodrug) Phosphatases Systemic Alkaline Phosphatases FMGX->Phosphatases Metabolism MGX Manogepix (Active Moiety) Phosphatases->MGX Gwt1 Gwt1 Enzyme MGX->Gwt1 Inhibits GPI_Pathway GPI-Anchor Biosynthesis Pathway Gwt1->GPI_Pathway Catalyzes Mannoproteins GPI-Anchored Mannoproteins GPI_Pathway->Mannoproteins Produces CellWall Disrupted Cell Wall Integrity Mannoproteins->CellWall Maintains

Caption: Mechanism of this compound action from prodrug conversion to fungal cell wall disruption.

Pharmacokinetics of Manogepix (Active Moiety)

This compound has been evaluated in numerous preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile characterized by high oral bioavailability, dose-proportional exposure, and a long half-life.

Preclinical Pharmacokinetics

Studies in various animal models, including rabbits, mice, rats, and monkeys, have been crucial in defining the PK profile of manogepix.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Manogepix (after this compound Administration)

Species Dose (mg/kg) & Route Cmax (μg/mL) AUC (μg·h/mL) Key Findings & Reference
Rabbit 25, Oral (BID) 3.96 ± 0.41 15.8 ± 3.1 (AUC₀₋₁₂) Dose-proportional exposure observed between 25 and 50 mg/kg doses.[10][11]
Rabbit 50, Oral (BID) 4.14 ± 1.1 30.8 ± 5.0 (AUC₀₋₁₂) [10][11]
Rabbit 100, Oral (BID) 11.5 ± 1.1 95.9 ± 14 (AUC₀₋₁₂) Supraproportional exposure at 100 mg/kg, possibly due to variable bioavailability.[10][11]

| Mouse (IAC Model) | 78, Oral (single dose) | ~10 (Plasma) | 143.8 (Lesion AUC₀₋₂₄) | Rapid and extensive partitioning to liver tissue observed.[12] |

Clinical Pharmacokinetics

Phase 1 and 2 clinical trials in healthy volunteers and patient populations have confirmed the promising PK profile observed in preclinical studies.

  • Absorption and Bioavailability : this compound demonstrates excellent oral bioavailability, exceeding 90%. This allows for a seamless transition between intravenous (IV) and oral (PO) formulations without compromising blood concentrations.[2][3][6][13]

  • Dose Proportionality : Both IV and oral administration show linear and dose-proportional pharmacokinetics.[1][14]

  • Elimination : The active moiety, manogepix, has a long elimination half-life of approximately 2.5 days in humans.[4][6]

  • IV-to-Oral Switch : Studies confirm that steady-state plasma concentrations can be achieved rapidly with IV loading doses and maintained effectively when switching to oral administration.[9][15]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Manogepix in Healthy Adults

Study Type Dose & Route Cmax (μg/mL) AUC (μg·h/mL) Key Findings & Reference
SAD 10 - 1,000 mg, IV 0.16 - 12.0 4.05 - 400 Linear and dose-proportional PK.[1][14]
MAD (14 days) 50 - 600 mg, IV 0.67 - 15.4 6.39 - 245 [1][14]
SAD 100 - 500 mg, Oral 1.30 - 6.41 87.5 - 205 High oral bioavailability (90.6% to 101.2%).[1][5][14]

| MAD (14 days) | 500 - 1,000 mg, Oral | 6.18 - 21.3 | 50.8 - 326 | Accumulation observed with multiple dosing.[1][5][6] |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose.

Tissue Distribution

A key feature of this compound is its extensive distribution to a wide range of tissues, including those that are traditionally difficult for antifungal agents to penetrate.

Central Nervous System (CNS) Penetration

Animal models have demonstrated significant manogepix concentrations in the CNS. In a rabbit model of hematogenous Candida meningoencephalitis, tissue-to-plasma concentration ratios in the cerebrum, cerebellum, meninges, and spinal cord were approximately 1:1.[10] This robust penetration correlated with a significant reduction in fungal burden in these tissues, suggesting its potential for treating CNS fungal infections.[10][11]

Ocular Penetration

The same rabbit model also showed that manogepix penetrates various compartments of the eye. While concentrations were lower than in plasma, they were sufficient to significantly decrease the Candida albicans burden in the vitreous and choroid.[10][11]

Intra-Abdominal Tissue and Lesion Penetration

In a mouse model of intra-abdominal candidiasis (IAC), manogepix was found to rapidly and extensively distribute to liver tissue, with concentrations exceeding those in plasma.[12] Critically, the drug was shown to penetrate into the core of fungal lesions, with concentrations accumulating over 24 hours.[12]

Table 3: Manogepix Tissue Distribution in a Rabbit Model of Disseminated Candidiasis

Tissue / Fluid Dose (mg/kg, Oral) Tissue/Plasma Ratio Key Findings & Reference
Cerebrum 25 - 100 ~1.0 Ratios were preserved across different doses.[11]
Cerebellum 25 - 100 ~1.0 [11]
Spinal Cord 50 - 100 ~1.0 [11]
Meninges 25 - 100 ~1.0 [10]
Aqueous Humor 25 - 100 0.19 - 0.52 Concentrations correlated with significant fungal burden reduction.[10][11]
Vitreous Humor 25 - 100 0.09 - 0.12 [10][11]

| Choroid | 25 - 100 | 0.02 - 0.04 |[10][11] |

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical and clinical experimental designs.

Preclinical Rabbit Model of Endophthalmitis and Meningoencephalitis
  • Objective : To evaluate the efficacy, pharmacokinetics, and tissue distribution of this compound in treating disseminated Candida infection in the eyes and CNS.

  • Model : Non-neutropenic rabbits were infected intravenously with Candida albicans to induce endophthalmitis and hematogenous meningoencephalitis.

  • Dosing : Animals received oral this compound twice daily (BID) at doses of 25, 50, or 100 mg/kg.[10]

  • PK Sampling : On day 6 of therapy, blood samples were collected at multiple time points (0, 1, 2, 4, 6, 8, and 12 hours) post-dose to determine plasma PK parameters.[11]

  • Tissue Collection : At the end of the study, animals were euthanized, and tissues (brain, spinal cord, meninges) and ocular fluids (aqueous and vitreous humor) were collected to measure manogepix concentrations and fungal burden (CFU counts).[10]

  • Analysis : Drug concentrations in plasma and tissue homogenates were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Preclinical_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Dosing & Sampling cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A1 Select Animal Model (e.g., Rabbit) A2 Induce Infection (e.g., IV C. albicans) A1->A2 B1 Administer this compound (Oral, multiple doses) A2->B1 B2 Collect Blood Samples (PK Timecourse) B1->B2 B3 Euthanize & Collect Tissues (CNS, Ocular, etc.) B1->B3 C1 Process Plasma & Tissue Homogenates B2->C1 B3->C1 C2 Quantify Drug Levels (LC-MS/MS) C1->C2 C3 Determine Fungal Burden (CFU Counts) C1->C3 D1 Calculate PK Parameters (Cmax, AUC) C2->D1 D2 Calculate Tissue/Plasma Ratios C2->D2 D3 Correlate Exposure & Efficacy C3->D3 D1->D3 D2->D3

Caption: Generalized experimental workflow for a preclinical PK and tissue distribution study.

Clinical Phase 1 Studies in Healthy Volunteers
  • Objective : To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of IV and oral this compound.

  • Design : Placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[1][14]

  • Population : Healthy adult volunteers (typically aged 18 to 55 years).[1][14]

  • Dosing :

    • SAD : Participants received a single dose of this compound or placebo, with doses escalating in subsequent cohorts.

    • MAD : Participants received daily doses of this compound or placebo for a set duration (e.g., 14 days).[6]

  • PK Sampling : Serial blood samples were collected over a specified period after dosing to measure plasma concentrations of manogepix.

  • Analysis : Non-compartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Logical_Relationship FMGX This compound (Prodrug) - IV & Oral Formulations - High Bioavailability (>90%) MGX Manogepix (Active Moiety) - Long Half-Life (~2.5 days) - Dose-Proportional Exposure FMGX->MGX Rapid Conversion Distribution Wide Tissue Distribution - CNS Penetration (~1:1 ratio) - Ocular & Lesion Penetration MGX->Distribution Leads to Efficacy Broad-Spectrum Antifungal Efficacy (Treatment of Invasive Infections) Distribution->Efficacy Enables

Caption: Logical relationship of this compound properties from prodrug to clinical efficacy.

Conclusion

This compound presents a highly favorable pharmacokinetic and tissue distribution profile, positioning it as a significant advancement in the treatment of invasive fungal infections. Its high oral bioavailability enables flexible IV-to-oral switching, a critical advantage in clinical practice.[2][13] The extensive distribution of its active moiety, manogepix, into tissues—particularly sanctuary sites like the central nervous system and intra-abdominal lesions—is a key differentiator from many existing antifungal agents.[3][10][12] The robust, dose-proportional exposure and long half-life further support a convenient dosing regimen.[1][6] Collectively, these attributes suggest that this compound has the potential to effectively treat a broad range of serious and difficult-to-treat fungal infections, addressing a significant unmet need in infectious disease medicine.

References

The In Vivo Transformation of Fosmanogepix: A Technical Guide to Prodrug Conversion and Manogepix Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix is a novel, first-in-class antifungal agent administered as an N-phosphonooxymethyl prodrug. Its clinical efficacy is dependent on its rapid and complete conversion to the active moiety, manogepix (MGX), in vivo. This technical guide provides an in-depth analysis of this critical biotransformation, detailing the enzymatic process, summarizing key pharmacokinetic data, and outlining the experimental protocols used to characterize this conversion. The unique mechanism of action of manogepix, targeting the fungal enzyme Gwt1, offers a promising new therapeutic avenue for invasive fungal infections, including those caused by resistant strains.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with unique mechanisms of action. This compound (formerly APX001) is a water-soluble prodrug developed to overcome the poor aqueous solubility of its active form, manogepix (MGX, formerly APX001A). Administered intravenously or orally, this compound undergoes extensive and rapid conversion to manogepix, ensuring high bioavailability of the active antifungal agent[1][2]. This guide delves into the technical aspects of this in vivo conversion, providing a comprehensive resource for researchers in the field of antifungal drug development.

The Prodrug Conversion Pathway

The conversion of this compound to manogepix is a critical step for its antifungal activity. This process is mediated by a well-understood enzymatic reaction.

Enzymatic Cleavage by Systemic Phosphatases

This compound is specifically designed to be a substrate for systemic alkaline phosphatases[3][4][5][6]. These ubiquitous enzymes catalyze the hydrolysis of the phosphonooxymethyl group from the prodrug, releasing the active manogepix molecule. This conversion is rapid and extensive, occurring throughout the body following administration[1][7]. For oral administration, this conversion also occurs during first-pass metabolism[5][8].

The enzymatic conversion of this compound can be visualized as a single-step hydrolysis reaction.

Fosmanogepix_Conversion This compound This compound (Prodrug) Manogepix Manogepix (Active Drug) This compound->Manogepix Hydrolysis Phosphate Phosphate + Formaldehyde This compound->Phosphate Enzyme Systemic Alkaline Phosphatases Enzyme->this compound

Prodrug conversion of this compound to manogepix.
Mechanism of Action of Manogepix

Once formed, manogepix exerts its antifungal effect by inhibiting a novel fungal target, the Gwt1 enzyme[2][9][10]. Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for anchoring mannoproteins to the fungal cell wall[10][11]. By inhibiting Gwt1, manogepix disrupts cell wall integrity, leading to fungal cell death[3][10]. This mechanism is distinct from other major classes of antifungals, making manogepix active against a broad spectrum of pathogens, including those resistant to existing therapies[1][11].

The signaling pathway illustrating the mechanism of action of manogepix is detailed below.

Manogepix_MOA cluster_fungus Fungal Cell Manogepix Manogepix Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibits GPI GPI Anchor Biosynthesis Gwt1->GPI GPI_Proteins GPI-Anchored Mannoproteins GPI->GPI_Proteins CellWall Fungal Cell Wall Integrity GPI_Proteins->CellWall CellDeath Fungal Cell Death CellWall->CellDeath Disruption leads to

Mechanism of action of manogepix in the fungal cell.

Quantitative Data Summary

The pharmacokinetic profile of manogepix following this compound administration has been characterized in various preclinical and clinical studies. The data consistently demonstrate rapid and efficient conversion of the prodrug and favorable exposure of the active moiety.

Table 1: Pharmacokinetics of Manogepix in Healthy Human Volunteers Following Single Ascending Doses (SAD) of this compound
Administration RouteThis compound Dose (mg)Geometric Mean Cmax (μg/mL)Geometric Mean AUC (μg·h/mL)Reference
Intravenous100.164.05[11][12]
Intravenous1,00012.0400[11][12]
Oral1001.3087.5[11][12]
Oral5006.41205[11][12]
Table 2: Pharmacokinetics of Manogepix in Healthy Human Volunteers Following Multiple Ascending Doses (MAD) of this compound
Administration RouteThis compound Dose (mg)Geometric Mean Cmax (μg/mL)Geometric Mean AUC (μg·h/mL)Reference
Intravenous500.676.39[11][12]
Intravenous60015.4245[11][12]
Oral5006.1850.8[11][12]
Oral1,00021.3326[11][12]
Table 3: Pharmacokinetics of Manogepix in Rabbits Following Oral Administration of this compound
This compound Dose (mg/kg)Cmax (μg/mL)AUC0–12 (μg·h/mL)Reference
253.96 ± 0.4115.8 ± 3.1[2][10][13]
504.14 ± 1.130.8 ± 5.0[2][10][13]
10011.5 ± 1.195.9 ± 14[2][10][13]

Experimental Protocols

The characterization of this compound conversion and manogepix activity relies on a suite of established in vitro and in vivo experimental models.

Quantification of this compound and Manogepix in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and manogepix in plasma samples.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation.

  • Chromatography: Separation is achieved using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • Validation: The method is validated according to FDA and EMA guidelines for bioanalytical method validation.

LCMS_Workflow Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC-MS/MS Analysis Supernatant->LC Data Data Acquisition and Quantification LC->Data

Workflow for LC-MS/MS quantification of manogepix.
In Vivo Efficacy Models

This model is used to assess the in vivo efficacy of this compound against Candida species.

  • Animals: Immunocompromised mice (e.g., neutropenic) are typically used.

  • Infection: Mice are infected intravenously with a clinical isolate of Candida.

  • Treatment: this compound is administered orally or intraperitoneally at various doses, starting at a specified time post-infection.

  • Endpoints: Efficacy is evaluated based on survival rates and fungal burden (colony-forming units, CFU) in target organs such as kidneys and brain.

This model evaluates the penetration and efficacy of manogepix in difficult-to-treat sites.

  • Animals: New Zealand white rabbits are used.

  • Infection: A central venous catheter is surgically placed, and rabbits are infected intravenously with Candida albicans.

  • Treatment: Oral this compound is administered at various dosages.

  • Endpoints: Pharmacokinetics of manogepix in plasma, aqueous humor, vitreous humor, and cerebrospinal fluid are determined. Fungal burden in these tissues is also quantified.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Select Animal Model (e.g., Mouse, Rabbit) Immunosuppression Induce Immunosuppression (if required) Animal->Immunosuppression Infection Induce Fungal Infection Immunosuppression->Infection Treatment Administer this compound (Varying Doses and Routes) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring PK Pharmacokinetic Analysis (Plasma and Tissue) Monitoring->PK PD Pharmacodynamic Analysis (Fungal Burden - CFU) Monitoring->PD

General experimental workflow for in vivo efficacy studies.

Conclusion

This compound is an innovative antifungal prodrug that efficiently delivers its active moiety, manogepix, to the site of infection. The rapid and complete in vivo conversion by systemic alkaline phosphatases results in high bioavailability and potent antifungal activity. The unique mechanism of action of manogepix, targeting the fungal-specific enzyme Gwt1, provides a valuable new tool in the fight against invasive fungal infections, including those caused by multidrug-resistant pathogens. The robust preclinical and clinical data underscore the potential of this compound as a significant advancement in antifungal therapy.

References

Fosmanogepix: A Technical Guide to Its Antifungal Activity Against Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida auris has emerged as a formidable global health threat, primarily due to its propensity for causing healthcare-associated outbreaks, its high mortality rates, and its frequent resistance to multiple classes of antifungal drugs.[1][2][3] The urgent need for novel therapeutics with unique mechanisms of action is critical to address the challenge of multidrug-resistant (MDR) and pan-resistant C. auris infections.[4][5] Fosmanogepix (formerly APX001) is a first-in-class antifungal agent that presents a promising new avenue for treatment.[6][7] It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX, formerly APX001A).[2][7][8][9] This guide provides a comprehensive technical overview of the antifungal activity of this compound against C. auris, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Inhibition of Gwt1

Manogepix employs a novel mechanism of action by targeting the fungal enzyme glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1).[2][7][9][10] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[7]

GPI anchors are complex glycolipids that tether a wide variety of proteins to the fungal cell wall. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, adhesion, and biofilm formation.[9][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these essential proteins, leading to severe defects in fungal cell growth and viability.[7][9] Importantly, manogepix is highly selective for the fungal Gwt1 and does not inhibit the closest human homolog, PIGW, ensuring a targeted antifungal effect with minimal off-target activity.[4][10]

Fosmanogepix_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_fungus Candida auris Cell This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibition GPI GPI Anchor Biosynthesis Gwt1->GPI Proteins GPI-Anchored Proteins GPI->Proteins Maturation & Localization CellWall Cell Wall Integrity Proteins->CellWall Death Fungal Cell Death CellWall->Death Loss of

Caption: Mechanism of action of this compound against Candida auris.

In Vitro Activity

Manogepix has demonstrated potent and broad-spectrum in vitro activity against a large number of C. auris isolates, including those resistant to azoles, echinocandins, and amphotericin B.[2][4][5] Multiple surveillance studies have consistently shown manogepix to be the most active agent against C. auris when compared to other standard antifungals.[2][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal's in vitro potency. The tables below summarize the MIC data for manogepix against C. auris from various studies, determined using the Clinical and Laboratory Standards Institute (CLSI) M27 reference methodology.

| Table 1: Manogepix (MGX) In Vitro Activity Against C. auris Isolates (CLSI) | | :--- | :--- | :--- | :--- | :--- | :--- | | Study / Isolate Collection | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference | | New York Outbreak | 200 | 0.03 | 0.03 | 0.004 - 0.06 |[4][5] | | Global Collection | 122 | 0.008 | 0.03 | 0.001 - 0.25 |[11] | | Phase 2 Clinical Trial | 9 | - | - | 0.008 - 0.015 |[2][12] | | Pan-Resistant Isolates | 6 | - | - | 0.008 - 0.015 |[4][5][13][14] |

| Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL) Against 200 NY C. auris Isolates | | :--- | :--- | | Antifungal Agent | MIC₉₀ (μg/mL) | | Manogepix | 0.03 | | Anidulafungin | 0.25 | | Micafungin | 0.25 | | Caspofungin | 1 | | Voriconazole | 1 | | Isavuconazole | 2 | | Posaconazole | 2 | | Itraconazole | 2 | | Amphotericin B | 2 | | Fluconazole | >64 | | Data sourced from Pfaller et al., 2021.[4] |

As shown, manogepix was 8- to 32-fold more active than the echinocandins and 16- to 64-fold more active than the azoles against the New York outbreak isolates.[4][5] Crucially, its activity is retained against pan-resistant strains.[4][5]

Experimental Protocol: Broth Microdilution MIC Testing (CLSI M27)

The in vitro susceptibility data presented were generated following the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[15][16][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of manogepix against C. auris isolates.

Materials:

  • Manogepix analytical powder

  • 96-well microtiter plates

  • RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • C. auris isolates

  • Spectrophotometer

  • Sterile saline or water

  • 0.5 McFarland standard

Procedure:

  • Drug Preparation: A stock solution of manogepix is prepared and serially diluted in RPMI medium to achieve final concentrations typically ranging from 0.001 to 1 μg/mL in the microtiter plates.

  • Inoculum Preparation: C. auris is subcultured on a solid medium (e.g., Sabouraud Dextrose Agar) for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Plate Inoculation: Each well of the microtiter plate, containing 100 μL of the serially diluted drug, is inoculated with 100 μL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: Plates are incubated at 35°C for 24 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

CLSI_M27_Workflow start Start prep_drug Prepare Serial Drug Dilutions in RPMI start->prep_drug prep_inoculum Prepare C. auris Inoculum (0.5 McFarland Standard) start->prep_inoculum dispense Dispense Drug & Inoculum into 96-Well Plate prep_drug->dispense dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->dispense incubate Incubate at 35°C for 24 hours dispense->incubate read Read MIC Endpoint (≥50% Growth Inhibition) incubate->read end End read->end

Caption: Experimental workflow for CLSI M27 broth microdilution testing.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of invasive candidiasis caused by C. auris.[6][7] Studies have consistently demonstrated that this compound treatment leads to improved survival and a significant reduction in fungal burden in key target organs.[1][3][19][20]

Quantitative Efficacy Data

A key study evaluated this compound in a neutropenic murine model of disseminated C. auris candidiasis, with therapy delayed for 24 hours post-infection to better simulate a clinical scenario.[1][3][19]

| Table 3: In Vivo Efficacy of this compound in a Murine Model of C. auris Infection | | :--- | :--- | :--- | :--- | | Treatment Group (Dose) | Median Survival (Days) | % Survival at Day 21 | Kidney Fungal Burden (log₁₀ CFU/g) | | Vehicle Control | 5 | 10% | 5.61 | | Fluconazole (20 mg/kg QD) | 5 | 10% | 4.91 | | Caspofungin (10 mg/kg QD) | >21 | 90% | 3.41 | | This compound (104 mg/kg TID) | >21 | 90% | 4.30 | | This compound (130 mg/kg TID) | >21 | 100% | 4.11 | | This compound (260 mg/kg BID) | >21 | 100% | 3.86 | | Data from Wiederhold et al., 2019.[1][21] |

All this compound dosing regimens significantly improved survival compared to the vehicle control.[1][19][20] The highest dose (260 mg/kg BID) also achieved a significant reduction in kidney fungal burden compared to the control group.[1][21] These results highlight the in vivo potency of this compound against a fluconazole-resistant C. auris strain.[1][20]

Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic C. auris infection in mice.

Model: Neutropenic murine model of invasive candidiasis.

Materials:

  • Outbred mice (e.g., ICR)

  • Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate)

  • Fluconazole-resistant C. auris strain

  • This compound, vehicle control, and comparator antifungals

  • Sterile saline

  • Materials for intravenous injection and organ harvesting

Procedure:

  • Immunosuppression: Mice are rendered neutropenic through the administration of cytotoxic agents like cyclophosphamide and cortisone acetate to make them susceptible to systemic fungal infection.

  • Infection: A standardized inoculum of a fluconazole-resistant C. auris strain (e.g., 5 x 10⁶ cells/mouse) is injected intravenously via the lateral tail vein to establish a disseminated infection.[1]

  • Treatment Initiation: Therapy is initiated 24 hours post-infection.[1][19][20] Mice are randomized into groups to receive:

    • Vehicle control (e.g., D5W)

    • This compound (e.g., 104, 130, or 260 mg/kg) administered intraperitoneally or orally.[1][19][20]

    • Comparator antifungals (e.g., fluconazole, caspofungin).[1][19][20]

  • Treatment Duration: Dosing continues for a set period, typically 7 days.[1][19][20]

  • Endpoint Assessment:

    • Survival: A cohort of mice is monitored for 21 days (or until moribund) to assess differences in survival rates between treatment groups.[1][19]

    • Fungal Burden: A separate cohort of mice is euthanized after the 7-day treatment period (on day 8).[1][19][20] Kidneys and brains are aseptically harvested, homogenized, and plated on solid media to quantify the fungal load (CFU/gram of tissue).[1][19][20]

In_Vivo_Efficacy_Relationship cluster_invitro In Vitro Findings cluster_invivo In Vivo Model cluster_outcome Therapeutic Potential invitro Potent In Vitro Activity (Low MICs against C. auris) treatment This compound Treatment in Murine Model invitro->treatment Translates to burden Reduced Fungal Burden (Kidney, Brain) treatment->burden Leads to survival Increased Survival Rate treatment->survival Leads to outcome Promising Candidate for Treating MDR C. auris Infections burden->outcome Demonstrates survival->outcome Demonstrates

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Fosmanogepix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosmanogepix. This compound is a first-in-class antifungal agent, an N-phosphonooxymethyl prodrug that is converted in vivo to its active moiety, manogepix.[1][2][3][4][5] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thus disrupting fungal cell wall integrity.[1][2][4][5][6] This novel mechanism of action confers activity against a broad spectrum of yeasts and molds, including strains resistant to other antifungal classes.[2][3][7]

Accurate and reproducible in vitro susceptibility testing is crucial for the clinical development and effective use of this compound. The following sections detail the standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the minimum inhibitory concentration (MIC) of manogepix against various fungal pathogens.

Mechanism of Action of Manogepix

Manogepix inhibits the Gwt1 enzyme, a critical component in the GPI anchor biosynthesis pathway within the endoplasmic reticulum of fungal cells.[2][5] This inhibition prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a necessary step for the maturation and transport of GPI-anchored mannoproteins to the fungal cell wall.[2] The disruption of this pathway leads to compromised cell wall integrity, affecting fungal growth, adhesion, and virulence.[1][2][6]

Manogepix_MoA Mechanism of Action of Manogepix cluster_ER Endoplasmic Reticulum cluster_Pathway GPI-Anchor Biosynthesis Pathway cluster_CellWall Cell Wall Assembly GlcN-PI Glucosaminyl-phosphatidylinositol (GlcN-PI) Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) GlcN-PI->Gwt1 substrate GlcN(acyl)PI Glucosaminyl(acyl)phosphatidylinositol (GlcN(acyl)PI) Gwt1->GlcN(acyl)PI catalyzes acylation GPI_maturation GPI Anchor Maturation GlcN(acyl)PI->GPI_maturation further processing Manogepix Manogepix Manogepix->Gwt1 inhibits Protein_attachment GPI-Anchored Proteins GPI_maturation->Protein_attachment attaches to Cell_wall_transport Transport to Cell Wall Protein_attachment->Cell_wall_transport transported to Cell_wall_integrity Cell Wall Integrity & Function Cell_wall_transport->Cell_wall_integrity maintains

Caption: Manogepix inhibits the Gwt1 enzyme, disrupting GPI-anchor biosynthesis.

Data Presentation: In Vitro Activity of Manogepix

The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for manogepix against various fungal species as reported in the literature. These values were predominantly generated using CLSI and EUCAST broth microdilution methods.

Table 1: Manogepix In Vitro Activity Against Candida Species

SpeciesTesting MethodMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Candida albicansCLSI/EUCAST0.002 - 0.060.008 - 0.030.008 - 0.06[7][8]
Candida aurisCLSI0.001 - 0.250.008 - 0.030.03[1][9]
Candida aurisEUCAST0.001 - 0.1250.0160.03[9]
Candida glabrataCLSI/EUCAST≤0.002 - 0.120.03 - 0.060.06 - 0.12[7]
Candida parapsilosisCLSI/EUCAST≤0.002 - 0.060.015 - 0.030.015 - 0.06[7]
Candida tropicalisCLSI/EUCAST≤0.002 - 0.060.030.03 - 0.06[7]
Candida kruseiCLSI/EUCAST2 to >32>0.5≥0.5[7][8][10]

Table 2: Manogepix In Vitro Activity Against Molds

SpeciesTesting MethodEndpointRange (mg/L)MEC₅₀ (mg/L)MEC₉₀ (mg/L)Reference(s)
Aspergillus fumigatusEUCASTMEC0.016 - 0.1250.03 - 0.060.06 - 0.125[7][11]
Aspergillus flavusEUCASTMEC0.015 - 0.060.030.06[7]
Aspergillus nigerEUCASTMEC0.015 - 0.060.030.06[7]
Fusarium solaniCLSIMEC≤0.015 - 0.250.0150.06[7][12]
Fusarium oxysporumCLSIMEC≤0.015 - 0.1250.0150.25[7][12]
Scedosporium apiospermumCLSIMEC0.015 - 0.120.060.12[7]
Lomentospora prolificansCLSIMEC0.03 - 0.120.060.12[7]

MEC: Minimum Effective Concentration, the lowest concentration of an antifungal agent that leads to the growth of small, rounded, compact hyphae as compared to the hyphal growth in the control well.

Table 3: Quality Control Ranges for Manogepix

QC StrainTesting MethodMIC Range (mg/L)Reference(s)
Candida parapsilosis ATCC 22019EUCAST0.016 - 0.03[10]
Candida krusei ATCC 6258EUCAST0.5 - >0.5[9][10]
Candida albicans CNM-CL-F8555EUCAST0.016 - 0.06[10]

Note: As this compound is a new agent, official QC ranges from CLSI and EUCAST are still under development. The ranges provided are based on published studies.

Experimental Protocols

The following are detailed protocols for the in vitro susceptibility testing of manogepix based on established CLSI and EUCAST documents.

Protocol 1: CLSI Broth Microdilution for Yeasts (Reference Method M27)

This protocol is adapted from the CLSI M27 document for the susceptibility testing of yeasts.

1. Materials:

  • Manogepix analytical powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well sterile microtiter plates

  • Sterile, disposable plasticware

  • Spectrophotometer

  • Vortex mixer

  • Calibrated pipettes

  • Yeast isolates and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

2. Preparation of Reagents:

  • Manogepix Stock Solution: Prepare a stock solution of manogepix in DMSO at a concentration of 100 times the highest final concentration to be tested.

  • RPMI Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions and sterilize by filtration.

  • Inoculum Preparation:

    • Subculture yeast isolates onto potato dextrose agar and incubate at 35°C for 24 hours.

    • Suspend several colonies in 5 mL of sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • Drug Dilution: Perform serial twofold dilutions of the manogepix stock solution in RPMI medium directly in the 96-well microtiter plates to achieve final concentrations typically ranging from 0.001 to 0.5 mg/L.[10]

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24 hours.[13]

4. Reading the MIC:

  • The MIC is the lowest concentration of manogepix that causes a prominent (approximately 50%) reduction in growth compared to the growth control well.[13]

CLSI_M27_Workflow CLSI M27 Workflow for Manogepix prep_stock Prepare Manogepix Stock in DMSO plate_setup Serially Dilute Manogepix in 96-well plate with RPMI prep_stock->plate_setup prep_inoculum Prepare Yeast Inoculum (0.5 McFarland, dilute 1:1000) inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC (50% growth inhibition) incubate->read_mic

Caption: CLSI M27 workflow for yeast susceptibility testing.

Protocol 2: EUCAST Broth Microdilution for Yeasts (Reference Method E.Def 7.3.1)

This protocol is based on the EUCAST E.Def 7.3.1 document.

1. Materials:

  • Same as for CLSI protocol, but with RPMI 1640 medium supplemented with 2% glucose.

2. Preparation of Reagents:

  • Manogepix Stock Solution: Prepare as in the CLSI protocol.

  • RPMI + 2% Glucose Medium: Prepare RPMI medium and supplement with glucose to a final concentration of 2%.

  • Inoculum Preparation:

    • Subculture and suspend colonies as in the CLSI protocol.

    • Adjust the suspension to a 0.5 McFarland standard.

    • Dilute this suspension 1:10 in sterile saline, then further dilute 1:100 in RPMI + 2% glucose to achieve a final inoculum of 1-5 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Drug Dilution: Prepare microtiter plates with 100 µL of 2x concentrated manogepix dilutions in RPMI + 2% glucose medium.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well.

  • Controls: Include growth and sterility controls.

  • Incubation: Incubate plates at 35°C for 24 hours.

4. Reading the MIC:

  • Read the MIC spectrophotometrically at 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by 50% compared to the growth control.

Protocol 3: CLSI Broth Microdilution for Molds (Reference Method M38)

This protocol is adapted from the CLSI M38 document for filamentous fungi.

1. Materials:

  • Same as for yeast testing, with the addition of sterile Tween 20.

  • Mold isolates and QC strains.

2. Preparation of Reagents:

  • Manogepix Stock Solution and RPMI Medium: Prepare as in the CLSI M27 protocol.

  • Inoculum Preparation:

    • Grow mold isolates on potato dextrose agar until sporulation is evident.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Assay Procedure:

  • Drug Dilution and Inoculation: Follow the same procedure as for CLSI M27.

  • Incubation: Incubate plates at 35°C for 48-72 hours, depending on the growth rate of the mold.[14]

4. Reading the Endpoint:

  • MIC: For most molds, the MIC is defined as 100% inhibition of growth.

  • MEC: For certain drug-organism combinations where trailing is observed (e.g., manogepix against Aspergillus), the MEC is the more appropriate endpoint. It is defined as the lowest concentration that produces small, compact, rounded hyphal forms compared to the long, filamentous growth in the control well.[12]

CLSI_M38_Workflow CLSI M38 Workflow for Manogepix prep_stock Prepare Manogepix Stock in DMSO plate_setup Serially Dilute Manogepix in 96-well plate with RPMI prep_stock->plate_setup prep_inoculum Prepare Mold Inoculum (Conidial Suspension) inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_endpoint Read MIC (100% inhibition) or MEC (abnormal growth) incubate->read_endpoint

Caption: CLSI M38 workflow for mold susceptibility testing.

Conclusion

This compound, through its active moiety manogepix, demonstrates potent in vitro activity against a wide range of clinically important fungi. The standardized protocols provided here, based on CLSI and EUCAST guidelines, are essential for obtaining reliable and comparable susceptibility data. Adherence to these methodologies will support the continued investigation and clinical application of this novel antifungal agent. Researchers should note that for molds, the MEC may be a more reproducible and clinically relevant endpoint than the MIC when testing manogepix. As with any new agent, the establishment of official clinical breakpoints and quality control ranges by regulatory bodies will be a critical step in its integration into routine clinical practice.

References

Application Notes and Protocols for Testing Fosmanogepix Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections.[1][2] It is a water-soluble N-phosphonooxymethylene prodrug of manogepix, its active moiety.[2][3][4] Manogepix exhibits a novel mechanism of action by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for tethering mannoproteins to the fungal cell wall.[2][3][5] Inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death.[3] This unique mechanism makes this compound a promising candidate for treating infections caused by a broad spectrum of fungal pathogens, including those resistant to existing antifungal therapies.[2][3][6][7]

Animal models are indispensable tools for the preclinical evaluation of novel antifungal agents like this compound.[8][9] They provide a platform to assess in vivo efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and determine optimal dosing regimens before advancing to human clinical trials.[8][9] Various animal models, primarily murine and rabbit models, have been successfully employed to demonstrate the in vivo efficacy of this compound against a range of clinically relevant fungi.[2][6][7][10]

These application notes provide a detailed overview of the animal models used to test the efficacy of this compound, including comprehensive experimental protocols and a summary of key efficacy data.

Mechanism of Action of this compound

This compound is administered as a prodrug and is rapidly converted to its active form, manogepix, by systemic phosphatases in vivo.[4] Manogepix then targets and inhibits the Gwt1 enzyme located in the endoplasmic reticulum of fungal cells. This inhibition disrupts the GPI anchor biosynthesis pathway, a critical process for the proper localization and function of many cell wall proteins.

Fosmanogepix_Mechanism cluster_host Host System cluster_fungus Fungal Cell This compound This compound (Prodrug) Manogepix_host Manogepix (Active Drug) This compound->Manogepix_host Systemic Phosphatases Manogepix_fungus Manogepix Manogepix_host->Manogepix_fungus Enters Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) Manogepix_fungus->Gwt1 Inhibits GPI_pathway GPI Anchor Biosynthesis Gwt1->GPI_pathway Catalyzes CellWall Fungal Cell Wall Integrity GPI_pathway->CellWall FungalDeath Fungal Cell Death CellWall->FungalDeath Disruption leads to

Caption: this compound Mechanism of Action

Quantitative Efficacy Data of this compound in Animal Models

The following tables summarize the in vivo efficacy of this compound against various fungal pathogens in different animal models.

Table 1: Efficacy of this compound in Murine Models of Invasive Candidiasis
Fungal SpeciesMouse ModelTreatment RegimenKey FindingsReference
Candida auris (fluconazole-resistant)Neutropenic, disseminatedThis compound (104 & 130 mg/kg IP TID; 260 mg/kg IP BID) for 7 days, initiated 24h post-infectionSignificant improvement in survival compared to vehicle control. Significant reduction in kidney and brain fungal burden at the highest dose.[11][12][13]
Candida albicansImmunocompetent, intra-abdominal candidiasis (IAC)This compound (78 mg/kg PO QD) with an inhibitor of murine cytochrome P450 for 3 daysReduction in fungal burden and clearance in the liver.[14][15]
Candida species (various)Neutropenic, disseminatedThis compound (doses not specified)Efficacious at reducing kidney fungal burden.[11]
Table 2: Efficacy of this compound in Murine Models of Invasive Aspergillosis and Other Molds
Fungal SpeciesMouse ModelTreatment RegimenKey FindingsReference
Aspergillus fumigatusImmunosuppressed, pulmonaryThis compound (doses not specified)Demonstrated efficacy.[6][7]
Rhizopus arrhizus var. delemarImmunosuppressed, pulmonaryThis compound (78 & 104 mg/kg PO QD)Significantly improved survival rates compared to placebo. The highest dose was comparable to isavuconazole in reducing tissue fungal burden.[6]
Fusarium solaniImmunosuppressed, disseminatedThis compound (doses not specified)Efficacious in treating disseminated infection.[6][7]
Scedosporium prolificansImmunosuppressed, pulmonaryThis compound (doses not specified)Efficacious in treating pulmonary infection.[6][7]
Table 3: Efficacy of this compound in Rabbit Models of Invasive Candidiasis
Fungal SpeciesRabbit ModelTreatment RegimenKey FindingsReference
Candida albicansNon-neutropenic, endophthalmitis and hematogenous meningoencephalitisThis compound (25, 50, 100 mg/kg PO BID)Significant reduction in fungal burden in vitreous, choroid, cerebrum, cerebellum, spinal cord, and meninges. Efficacy at 50 and 100 mg/kg was similar to deoxycholate amphotericin B.[10][16]

Experimental Protocols

The following are detailed protocols for establishing and evaluating this compound efficacy in common animal models of invasive fungal infections.

Protocol 1: Murine Model of Disseminated Candida auris Infection

Objective: To evaluate the efficacy of this compound in a neutropenic mouse model of disseminated candidiasis caused by fluconazole-resistant Candida auris.

Materials:

  • Specific pathogen-free, male CD-1 mice (20-23 g)

  • Candida auris clinical isolate (fluconazole-resistant)

  • Yeast extract-peptone-dextrose (YPD) agar and broth

  • Cyclophosphamide

  • Cortisone acetate

  • This compound

  • Vehicle control (e.g., 5% dextrose in water)

  • Comparator antifungals (e.g., fluconazole, caspofungin)

  • Sterile saline

  • Hemocytometer

  • Sterile syringes and needles (for immunosuppression, infection, and treatment administration)

  • Equipment for tissue homogenization and plating

Experimental Workflow:

Murine_Model_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice Immunosuppress Induce Neutropenia (Cyclophosphamide & Cortisone Acetate) Acclimatize->Immunosuppress Infect Intravenous Infection (Tail Vein) Immunosuppress->Infect Inoculum Prepare Fungal Inoculum (C. auris) Inoculum->Infect Delay Delay Period (24h) Infect->Delay Treat Initiate Treatment (this compound, Controls) Delay->Treat Survival Monitor Survival (up to 21 days) Treat->Survival FungalBurden Assess Fungal Burden (Kidneys, Brain) Treat->FungalBurden Logical_Relationship FMGX_Admin This compound Administration (IV or PO) Conversion In Vivo Conversion to Manogepix FMGX_Admin->Conversion MGX_Active Manogepix (Active Moiety) Systemic Circulation Conversion->MGX_Active Tissue_Dist Distribution to Infection Sites (e.g., CNS, Organs) MGX_Active->Tissue_Dist Target_Inhibit Inhibition of Fungal Gwt1 Tissue_Dist->Target_Inhibit Cell_Wall_Disrupt Disruption of Cell Wall Synthesis Target_Inhibit->Cell_Wall_Disrupt Efficacy Antifungal Efficacy: - Fungal Burden Reduction - Improved Survival Cell_Wall_Disrupt->Efficacy

References

Application Notes and Protocols for Fosmanogepix in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosmanogepix (FMGX), formerly known as APX001, is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections.[1][2] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted by systemic phosphatases in the body to its active moiety, manogepix (MGX).[1][3][4] Manogepix exhibits broad-spectrum activity against a wide range of yeasts and molds, including drug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][5] Its novel mechanism of action and availability in both intravenous (IV) and oral formulations with high bioavailability (>90%) make it a promising candidate for combating serious fungal diseases.[1][6] These notes provide detailed protocols and data for the use of this compound in a research setting.

Mechanism of Action

Manogepix, the active form of this compound, targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3][7][8] This enzyme is crucial for an early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, specifically the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[1] Inhibition of Gwt1 disrupts the maturation and localization of GPI-anchored mannoproteins, which are essential for fungal cell wall integrity, adhesion, and virulence.[1][4] This disruption leads to severe growth defects and ultimately, fungal cell death.[3]

Fosmanogepix_MoA cluster_host Host System cluster_fungus Fungal Cell (ER Lumen) FMGX This compound (Prodrug) MGX Manogepix (Active Moiety) FMGX->MGX Systemic Phosphatases Gwt1 Gwt1 Enzyme MGX->Gwt1 Inhibits GPI GPI-Anchor Biosynthesis Gwt1->GPI Catalyzes Proteins Improperly Anchored Mannoproteins GPI->Proteins Disrupts Wall Compromised Cell Wall Integrity Proteins->Wall Leads to Death Fungal Cell Death Wall->Death Results in

Caption: Mechanism of action of this compound.

Application Note 1: In Vitro Antifungal Susceptibility Testing

This section outlines the protocol for determining the minimum inhibitory concentration (MIC) of manogepix against various fungal isolates.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI)

  • Preparation of Manogepix Stock:

    • Dissolve manogepix powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions in RPMI 1640 medium (buffered with MOPS) to prepare a drug plate. The final concentrations should typically range from 0.002 to 4 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the drug-containing microdilution plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

MIC_Workflow start Start prep_drug Prepare Manogepix Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Read MIC Endpoint (Visual/Spectrophotometer) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro MIC determination.

Quantitative Data: In Vitro Activity of Manogepix

Manogepix demonstrates potent activity against a wide array of fungal pathogens.

Fungal SpeciesIsolate CountMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida auris2000.004 - 0.060.030.03[9]
Candida albicans-----
Candida glabrata-----
Cryptococcus neoformans9--0.5[1]
Coccidioides immitis9--0.5[1]
Sporothrix spp.240.06 - 1--[10]
Fusarium spp.-0.015 - 0.03--[5]
Scedosporium spp.--0.03 (MEC)-[5]

Note: Data for some species were not fully specified in the provided search results. MIC values for Candida spp. in a Phase 2 trial ranged from 0.002–0.03 mg/L.[3]

Application Note 2: In Vivo Efficacy Evaluation

This section provides a general protocol for assessing the efficacy of this compound in a murine model of disseminated candidiasis.

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Acclimatization:

    • Use immunocompromised mice (e.g., neutropenic) for robust infection models.

    • Induce neutropenia using cyclophosphamide and/or cortisone acetate, administered intraperitoneally on specific days before and after infection.

    • Acclimatize animals for at least 7 days before the experiment.

  • Infection:

    • Prepare an inoculum of a clinical isolate of Candida (e.g., C. auris, C. albicans).

    • Infect mice via intravenous (tail vein) injection with the prepared fungal suspension.

  • Drug Administration:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).[1]

    • Administer this compound via the desired route (oral gavage for p.o. formulation, intraperitoneal or intravenous injection for IV).

    • The control group should receive the vehicle alone.

    • Dosing regimens can vary (e.g., single dose, multiple doses over several days).[1][6]

  • Efficacy Endpoints:

    • Survival: Monitor animals daily for a set period (e.g., 21 days) and record mortality.

    • Fungal Burden: At a predetermined time point (e.g., Day 8 post-infection), euthanize a subset of animals.[6] Harvest target organs (kidneys, brain, lungs), homogenize the tissues, and perform quantitative culture (CFU/gram of tissue) to determine the fungal load.[1][6]

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Mice immuno Induce Immunosuppression acclimate->immuno infect Infect Mice with Fungal Pathogen immuno->infect treat Administer this compound or Vehicle Control infect->treat survival Monitor Survival treat->survival burden Determine Organ Fungal Burden (CFU) treat->burden

Caption: Workflow for in vivo efficacy studies.

Quantitative Data: Summary of In Vivo Efficacy Studies

This compound has demonstrated significant efficacy in various animal models of invasive fungal infections.[1][5]

Animal ModelFungal PathogenDosing Regimen (FMGX)Key Outcome(s)Reference
Neutropenic MouseC. albicansSingle oral dose (10 or 40 mg/kg)Prolonged post-antifungal effect (PAFE) of 11-14 hours.[1]
MurineC. auris104-260 mg/kg IPSignificantly higher survival vs. control; reduced kidney fungal burden.[6]
RabbitC. albicans25-100 mg/kg BIDQuantitative clearance from cerebrum, cerebellum, spinal cord, and CSF.[1]
MouseA. fumigatus (pulmonary)-Increased survival, reduced fungal burden.[4]
MouseF. solani (disseminated)-Increased survival, reduced fungal burden.[4]
MouseS. prolificans (pulmonary)-Increased survival, reduced fungal burden.[4]

Application Note 3: Pharmacokinetic (PK) Analysis

This compound has been designed for favorable pharmacokinetic properties, including high oral bioavailability.[4]

Experimental Protocol: Pharmacokinetic Study Outline

  • Animal Dosing: Administer a single dose of this compound to healthy animals (e.g., mice, rats) via IV and oral routes in separate cohorts.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the active moiety, manogepix, in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Quantitative Data: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers

The following data were obtained from Phase 1 single-ascending dose (SAD) studies in healthy adults.[4]

Table 3: Intravenous (IV) Administration - Single Ascending Dose [4]

FMGX Dose (mg)Geometric Mean Cmax (µg/mL)Geometric Mean AUC (µg·h/mL)
100.164.05
1,00012.0400

Table 4: Oral (p.o.) Administration - Single Ascending Dose [4]

FMGX Dose (mg)Geometric Mean Cmax (µg/mL)Geometric Mean AUC (µg·h/mL)
1001.3087.5
5006.41205

Note: Manogepix demonstrated linear and dose-proportional pharmacokinetics. The oral bioavailability was high, calculated at 90.6% to 101.2%.[4]

References

Application Notes and Protocols for the Quantification of Manogepix Concentration Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of manogepix (MGX), the active moiety of the prodrug fosmanogepix (FMGX), in biological matrices. The protocols are based on validated methods from published research and are intended to guide the development and implementation of similar assays in a laboratory setting.

Overview of Manogepix and its Mechanism of Action

This compound is a first-in-class antifungal agent administered as an intravenous or oral prodrug.[1] It is rapidly and extensively metabolized by systemic alkaline phosphatases to its active form, manogepix.[1][2][3] Manogepix exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is crucial for the synthesis of GPI-anchored mannoproteins essential for fungal cell wall integrity, adhesion, and pathogenicity.[1][2] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including resistant strains.[4]

Manogepix_Mechanism_of_Action cluster_fungal_cell Fungal Cell FMGX This compound (Prodrug) AlkalinePhosphatases Systemic Alkaline Phosphatases FMGX->AlkalinePhosphatases Metabolism MGX Manogepix (Active Moiety) Gwt1 Gwt1 Enzyme MGX->Gwt1 Inhibits AlkalinePhosphatases->MGX GPI_synthesis GPI-anchored Mannoprotein Synthesis Gwt1->GPI_synthesis Catalyzes CellWall Fungal Cell Wall Integrity GPI_synthesis->CellWall Maintains

Caption: Mechanism of action of this compound and manogepix.

HPLC Methods for Manogepix Quantification

Two primary methodologies are presented: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and a more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

HPLC-UV Method for Manogepix in Rabbit Plasma

This method is suitable for pharmacokinetic studies in animal models where higher concentrations of manogepix are expected.[5]

Table 1: Chromatographic Conditions for HPLC-UV Analysis of Manogepix

ParameterCondition
Stationary Phase Not explicitly stated, but likely a reverse-phase C18 column
Mobile Phase Isocratic: Acetonitrile - 0.75% Acetic Acid in Water (40:60)[5]
Flow Rate 0.8 mL/min[5]
Injection Volume 20 µL[5]
Detection UV at 408 nm[5]
Run Time 4.5 minutes[5]
Retention Time ~0.77 minutes[5]
Internal Standard (IS) ER-509542-00 (retention time ~0.76 min)[5]

Table 2: Method Validation Parameters for HPLC-UV

ParameterValue
Linearity Range 0.1 to 50 µg/mL[5]
Lower Limit of Quantitation (LLOQ) 0.1 µg/mL in plasma[5]
HPLC-MS/MS Method for Manogepix in Human Plasma

This highly sensitive and specific method is ideal for clinical studies and therapeutic drug monitoring where lower concentrations are expected.[3]

Table 3: Chromatographic and Mass Spectrometric Conditions for HPLC-MS/MS Analysis

ParameterCondition
HPLC System High-Performance Liquid Chromatography (HPLC) system
Stationary Phase Waters Xbridge C18 column[3]
Column Temperature 25°C[3]
Mobile Phase A 25 mM Ammonium Bicarbonate in water (pH 9)[3]
Mobile Phase B Acetonitrile[3]
Elution Gradient[3]
Flow Rate 1.00 mL/min (initial)[3]
Mass Spectrometer API-5000 quadrupole mass spectrometer with a turbo ion spray source[3]
Ionization Mode Positive Ion Mode[3]
Quantification Multiple Reaction Monitoring (MRM) of transitions for Manogepix and its internal standard[3]

Table 4: Method Validation Parameters for HPLC-MS/MS

ParameterValue
Linearity Range 10.0 to 20,000 ng/mL[3]
Weighing Factor 1/x²[3]
Lower Limit of Quantitation (LLOQ) 10 ng/mL[3]

Experimental Protocols

Protocol for Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the preparation of plasma samples prior to HPLC analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Precipitant Add Protein Precipitating Agent (e.g., Acetonitrile or Perchloric Acid/Methanol) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject

Caption: General workflow for plasma sample preparation.

Materials:

  • Plasma samples (collected in EDTA tubes is common)[1]

  • Internal Standard (IS) solution

  • Protein precipitating agent (e.g., acetonitrile, or 1.0 M perchloric acid and methanol)[3][6]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Pipette a known volume of plasma (e.g., 20.0 µL for the HPLC-MS/MS method) into a microcentrifuge tube.[3]

  • Add the internal standard solution.

  • Add a sufficient volume of the protein precipitating agent (typically 2-3 times the plasma volume).

  • Vortex the mixture vigorously for approximately 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol for HPLC Analysis

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set up the instrument parameters according to the conditions specified in Table 1 (for HPLC-UV) or Table 3 (for HPLC-MS/MS).

  • Create a sequence including calibration standards, quality control (QC) samples, and unknown samples.

  • Inject the prepared samples onto the column.

  • Acquire and process the data using appropriate chromatography software.

  • Quantify the manogepix concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be prepared for each analytical run using a series of standards of known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.[3] The correlation coefficient (r²) should be >0.99.

  • Quality Control: QC samples at low, medium, and high concentrations should be included in each run to monitor the performance and ensure the accuracy and precision of the method.[3] Acceptance criteria are typically based on regulatory guidelines (e.g., FDA or EMA).[1]

Summary

The provided HPLC-UV and HPLC-MS/MS methods offer robust and reliable approaches for the quantification of manogepix in plasma. The choice of method will depend on the required sensitivity and the specific application. The HPLC-MS/MS method is recommended for clinical applications due to its superior sensitivity and specificity. Proper validation of the chosen method in the target matrix is essential to ensure accurate and reproducible results.

References

Designing Clinical Trials for Fosmanogepix in Immunocompromised Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent representing a significant advancement in the management of invasive fungal infections (IFIs), particularly in vulnerable immunocompromised patient populations.[1][2] As the N-phosphonooxymethylene prodrug of manogepix, it is rapidly converted in vivo to its active moiety.[3][4] Manogepix exerts its antifungal effect through a novel mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][4] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization and function of key cell wall proteins necessary for fungal growth, integrity, and virulence.[2][4][5] This unique mechanism confers activity against a broad spectrum of fungal pathogens, including strains resistant to existing antifungal classes.[2][3][6] Given that invasive fungal diseases are a major cause of morbidity and mortality in immunocompromised individuals, the development of robust clinical trial protocols for this compound in this population is of paramount importance.[5][7]

These application notes provide a comprehensive overview and detailed protocols for designing and implementing Phase 2 and 3 clinical trials of this compound in immunocompromised patients.

Mechanism of Action Signaling Pathway

Fosmanogepix_MOA cluster_fungus Fungal Cell cluster_outcome Outcome This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibition GPI_synthesis GPI Anchor Biosynthesis Gwt1->GPI_synthesis Catalyzes CellWall_Proteins GPI-Anchored Cell Wall Proteins GPI_synthesis->CellWall_Proteins Enables Anchoring CellWall Fungal Cell Wall Integrity & Virulence CellWall_Proteins->CellWall Maintains Fungal_Death Fungal Cell Death CellWall->Fungal_Death Disruption leads to

Caption: Mechanism of action of this compound.

Data Presentation: Summary of Key Quantitative Data

The following tables summarize essential quantitative data for this compound, critical for informing clinical trial design.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Manogepix

ParameterValueSpecies/ModelReference
Pharmacokinetic Driver of Efficacy fAUC/MIC and fCmax/MICDisseminated Candidiasis Model[3][6]
Correlation with Efficacy (R²) for fAUC/MIC 0.88Disseminated Candidiasis Model[3][6]
Correlation with Efficacy (R²) for fCmax/MIC 0.83Disseminated Candidiasis Model[3][6]
Median fAUC/MIC Target for Stasis (C. albicans) 191.59Disseminated Candidiasis Model[6]
Median fAUC/MIC Target for Stasis (C. glabrata) 11.48Disseminated Candidiasis Model[6]
Median fAUC/MIC Target for Stasis (C. auris) 99.69Disseminated Candidiasis Model[6]
Bioavailability (IV and Oral) >90%Clinical Trials[3]
Tissue Penetration Penetrates aqueous humor, vitreous, choroid, meninges, cerebrum, cerebellum, and spinal cordRabbit Model[8][9]

Table 2: Summary of Phase 2 Clinical Trial Data for this compound

IndicationPatient PopulationDosing RegimenEfficacy EndpointSuccess RateReference
Invasive CandidiasisNon-neutropenic1000 mg IV BID (Day 1), then 600 mg IV QD or 700 mg PO QDTreatment success at End of Study Treatment (EOST)80% (16/20)[10][11]
Invasive Mold Diseases (Aspergillus spp. and rare molds)Adults with limited treatment options1000 mg IV BID (Day 1), then 600 mg IV QD or 800 mg PO QDDRC-assessed global response success rate40%[5]
Safety and Tolerability
Invasive CandidiasisNon-neutropenicAs aboveTreatment-related serious adverse events or discontinuationsNone reported[10][11]
Invasive Mold DiseasesAdults with limited treatment optionsAs aboveFMGX-related serious adverse events2 participants (3 serious AEs)[5]
Discontinuation due to FMGX-related AEs3 participants (14.3%)[5]

Experimental Protocols: Phase 3 Clinical Trial Design for this compound in Immunocompromised Patients with Invasive Aspergillosis

This protocol outlines a Phase 3, randomized, double-blind, active-controlled, multicenter study to evaluate the efficacy and safety of this compound for the treatment of invasive aspergillosis in immunocompromised adults.

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound compared to standard-of-care (SoC) antifungal therapy in adult immunocompromised patients with invasive aspergillosis.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate all-cause mortality at Day 42 and Day 84.

    • To assess the mycological response.

    • To characterize the pharmacokinetics of this compound in this patient population.

Patient Population

Inclusion Criteria:

  • Age ≥ 18 years.

  • Underlying immunocompromising condition (e.g., hematologic malignancy, hematopoietic stem cell transplant recipient, solid organ transplant recipient, prolonged corticosteroid use).

  • Proven or probable invasive aspergillosis as defined by the EORTC/MSGERC consensus criteria.

  • Written informed consent.

Exclusion Criteria:

  • Known hypersensitivity to this compound or its components.

  • Pregnancy or lactation.

  • Severe hepatic impairment (Child-Pugh Class C).

  • Anticipated requirement for hemodialysis or hemofiltration.[12]

  • Receipt of more than 48 hours of a potentially effective systemic antifungal therapy for the current episode of invasive aspergillosis prior to randomization.

  • Patients with a Karnofsky Performance Status < 20.[12]

Study Design and Treatment
  • Design: Randomized, double-blind, active-controlled, multicenter, non-inferiority design.

  • Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or SoC.

  • Treatment Arms:

    • This compound Arm:

      • Loading Dose: 1000 mg intravenously (IV) twice on Day 1.[5]

      • Maintenance Dose: 600 mg IV once daily.[5]

      • Optional switch to 800 mg oral this compound once daily after at least 3 days of IV therapy, if clinically stable and able to tolerate oral medication.[5]

    • Standard-of-Care (SoC) Arm:

      • Voriconazole (or other appropriate SoC as per institutional guidelines) administered according to standard dosing regimens. A placebo for this compound (oral and IV) will be used to maintain blinding.

  • Duration of Treatment: Up to 12 weeks, based on clinical and radiological response.

Study Endpoints
  • Primary Efficacy Endpoint: Overall response at Week 6, defined as a composite of clinical, radiological, and mycological responses, as assessed by a blinded Data Review Committee (DRC).

  • Secondary Efficacy Endpoints:

    • All-cause mortality at Day 42 and Day 84.

    • Global response at the end of treatment.

    • Time to fungal clearance from baseline cultures.

  • Safety Endpoints:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).

Assessments and Procedures
  • Screening: Confirmation of eligibility, baseline demographics, medical history, physical examination, laboratory tests, and radiological imaging.

  • Treatment Period: Regular clinical assessments, monitoring for adverse events, collection of blood samples for pharmacokinetic analysis, and follow-up imaging.

  • Follow-up: Assessments at the end of treatment, and at Day 42 and Day 84 post-randomization.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Screening Screening of Immunocompromised Patients with Suspected IFI InformedConsent Informed Consent Screening->InformedConsent InclusionExclusion Inclusion/Exclusion Criteria Met? Randomization Randomization (1:1) InclusionExclusion->Randomization Yes Screen Failure Screen Failure InclusionExclusion->Screen Failure No InformedConsent->InclusionExclusion Fosmanogepix_Arm This compound Arm (IV +/- Oral) Randomization->Fosmanogepix_Arm SoC_Arm Standard-of-Care Arm + Placebo Randomization->SoC_Arm Treatment_Monitoring Treatment Monitoring (Safety, PK, Efficacy) Fosmanogepix_Arm->Treatment_Monitoring SoC_Arm->Treatment_Monitoring EOT_Assessment End of Treatment Assessment Treatment_Monitoring->EOT_Assessment FollowUp Follow-up (Day 42, Day 84) EOT_Assessment->FollowUp Primary_Endpoint Primary Endpoint Analysis (Overall Response at Week 6) FollowUp->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Mortality, Safety, etc.) Primary_Endpoint->Secondary_Endpoints

Caption: Phase 3 clinical trial workflow.

Conclusion

This compound holds significant promise as a novel therapeutic option for invasive fungal infections in immunocompromised patients. Its unique mechanism of action, broad spectrum of activity, and availability in both intravenous and oral formulations make it a versatile agent.[3][13] The successful design and execution of well-structured clinical trials, such as the protocol outlined above, are essential to definitively establish its efficacy and safety in this high-risk patient population and to ultimately gain regulatory approval. The FDA has already granted this compound Fast Track and Orphan Drug designations for several indications, underscoring the urgent need for new antifungal therapies.[13][14] As this compound progresses through Phase 3 trials, the data generated will be crucial in defining its role in the clinical management of invasive fungal diseases.[7][15][16]

References

Application Notes and Protocols: Fosmanogepix for the Treatment of Fusarium Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Infections caused by Fusarium species, known as fusariosis, represent a significant challenge in clinical practice, particularly in immunocompromised individuals such as those with hematological malignancies or undergoing hematopoietic stem cell transplantation.[1][2] These infections can range from localized conditions like keratitis to life-threatening disseminated diseases with high mortality rates.[1] Treatment is often complicated by the intrinsic resistance of many Fusarium species to currently available antifungal agents, including azoles and echinocandins.[1][3][4] Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent that offers a novel therapeutic approach.[5][6] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly converted in vivo to its active moiety, manogepix (MGX), which targets a key enzyme in the fungal cell wall biosynthesis pathway.[5][7] These notes provide a comprehensive overview of the application of this compound in treating Fusarium infections, summarizing preclinical data and clinical experiences, and detailing relevant experimental protocols for research and development.

Mechanism of Action

Manogepix, the active form of this compound, uniquely targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[6][8] This enzyme is essential for an early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, specifically the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[5][6] Inhibition of Gwt1 disrupts the maturation and localization of GPI-anchored proteins, which are crucial for maintaining the integrity and function of the fungal cell wall.[9][10] This disruption leads to pleiotropic effects, including impaired hyphal formation, reduced adherence, and increased recognition by host immune cells, ultimately resulting in an antifungal effect.[5][11] The high selectivity for fungal Gwt1 over its mammalian ortholog, PIGW, contributes to its favorable safety profile.[7]

Fosmanogepix_MoA Mechanism of Action of this compound against Fusarium cluster_host Host System cluster_fungus Fusarium Cell FMGX This compound (Prodrug) MGX Manogepix (Active Moiety) FMGX->MGX Systemic Phosphatases Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) MGX->Gwt1 Inhibition GPI GPI-Anchor Biosynthesis Gwt1->GPI Catalyzes Proteins GPI-Anchored Proteins GPI->Proteins Enables Maturation CellWall Fungal Cell Wall Integrity Proteins->CellWall Maintains Effect Antifungal Effect (Impaired Growth, Adherence) CellWall->Effect Disruption leads to

Caption: Mechanism of action of this compound against Fusarium species.

Application Notes

In Vitro Activity

Manogepix has demonstrated potent in vitro activity against a broad range of Fusarium species, including the clinically important Fusarium oxysporum species complex (FOSC) and Fusarium solani species complex (FSSC).[1] Unlike traditional antifungals where the Minimum Inhibitory Concentration (MIC) is the standard endpoint, the Minimum Effective Concentration (MEC) is the more appropriate measure for manogepix against filamentous fungi.[1][12] The MEC represents the lowest concentration that leads to the formation of abnormal, stunted hyphal growth and is a better predictor of in vivo efficacy.[1] Manogepix consistently shows low MEC values against Fusarium isolates, including those with high MICs to azoles and amphotericin B.[2][9]

Table 1: Summary of In Vitro Activity of Manogepix and Comparators against Fusarium Species

Fusarium Species Complex No. of Isolates Antifungal Agent Endpoint Range (µg/mL) Reference(s)
FOSC 49 Manogepix MEC ≤0.015 - 0.03 [2][13]
Manogepix MIC₅₀ ≤0.015 - 0.125 [2][13]
Amphotericin B MIC 1 - 4 [2]
Voriconazole MIC 1 - >16 [2]
Micafungin MEC ≥8 [2]
FSSC 19 Manogepix MEC ≤0.015 [2][13]
Manogepix MIC₅₀ ≤0.015 - 0.25 [2][13]
Amphotericin B MIC 0.25 - 4 [2]
Voriconazole MIC 1 - >16 [2]
Micafungin MEC ≥8 [2]

| Various Fusarium spp. | 67 | Manogepix | MEC | 0.008 - 0.5 |[1][2] |

In Vivo Efficacy

The potent in vitro activity of manogepix translates to significant efficacy in vivo. Studies using immunocompromised murine models of disseminated fusariosis have shown that treatment with this compound leads to improved survival and a significant reduction in fungal burden in target organs like the kidneys and brain.[7][14] The efficacy observed is often comparable to that of high-dose liposomal amphotericin B.[7] Notably, to better mimic human pharmacokinetics in murine models, a cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) is often co-administered to increase the exposure and half-life of manogepix.[7]

Table 2: Summary of In Vivo Efficacy of this compound in an Immunosuppressed Murine Model of Disseminated Fusariosis

Model Organism Fusarium Isolate Treatment Regimen (per dose) Median Survival Time (days) Fungal Burden Reduction (log₁₀ CE/gram tissue) Reference
Mouse F. solani Placebo 7 N/A [7]
This compound 78 mg/kg + ABT 12 2-3 (Kidney, Brain) [7]
This compound 104 mg/kg + ABT 10 2-3 (Kidney, Brain) [7]

| | | Liposomal Amphotericin B 10 mg/kg | 11 | Not specified |[7] |

CE: Conidial Equivalents; ABT: 1-aminobenzotriazole

Clinical Applications & Experience

This compound has been made available through an expanded access program (EAP) for patients with invasive Fusarium infections who are resistant to or intolerant of standard antifungal therapies.[9] Case series from this program have documented favorable outcomes in a high percentage of patients, including those with disseminated disease.[9] The drug has been used successfully to treat infections caused by various species, including F. solani, F. oxysporum, and F. lactis, in severely immunocompromised patients.[9][15] Both intravenous and oral formulations are available, allowing for a transition of therapy.[14][15]

Table 3: Summary of Clinical Experience with this compound for Fusariosis (Expanded Access Program)

Number of Patients Underlying Conditions Fusarium Species Identified Treatment Regimen Favorable Response Rate Key Adverse Events Reference

| 12 | Hematologic malignancy/HCT (8), solid organ transplant (1), trauma (3) | F. solani complex (7), F. fujikuroi complex (1), F. oxysporum (1) | IV: 1000 mg BID, then 600 mg QD; Oral: 800-1000 mg daily | 10/12 (83%) | Nausea/Vomiting (led to cessation in 2 patients) |[9] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (AFST) of Fusarium spp. against Manogepix

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38 for broth microdilution AFST of filamentous fungi.[1][16]

AFST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading Isolate 1. Culture Fusarium isolate on PDA (7 days, 28-35°C) Harvest 2. Harvest conidia with sterile saline + 0.05% Tween 20 Isolate->Harvest Adjust 3. Adjust inoculum to 0.4-5 x 10^4 CFU/mL using a spectrophotometer Harvest->Adjust PrepareDrug 4. Prepare serial 2-fold dilutions of Manogepix in RPMI 1640 medium Adjust->PrepareDrug Plate 5. Add 100 µL of drug dilution to 96-well plate PrepareDrug->Plate Inoculate 6. Add 100 µL of adjusted Fusarium inoculum to each well Plate->Inoculate Incubate 7. Incubate plates at 35°C for 48-72 hours Inoculate->Incubate Read 8. Read endpoints visually or with a plate reader Incubate->Read Determine 9. Determine MEC and MIC endpoints vs. growth control Read->Determine

Caption: Experimental workflow for in vitro susceptibility testing.

Methodology:

  • Inoculum Preparation:

    • Culture the Fusarium isolate on a suitable medium like Potato Dextrose Agar (PDA) and incubate at 35°C for up to 7 days, or until adequate sporulation is observed.[3]

    • Prepare a stock suspension of conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20. Gently scrape the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension concentration using a spectrophotometer to achieve a final inoculum concentration in the microdilution plate of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of manogepix in dimethyl sulfoxide (DMSO).[1]

    • Perform serial two-fold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations typically ranging from ≤0.015 to 8 µg/mL.[1][2]

  • Broth Microdilution Assay:

    • Dispense 100 µL of each manogepix dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the adjusted Fusarium inoculum to each well. Include a drug-free well as a positive growth control.

    • Seal the plates and incubate at 35°C for 48 to 72 hours.[16]

  • Endpoint Determination:

    • Read the plates visually.

    • MEC (Minimum Effective Concentration): The lowest drug concentration at which small, rounded, compact hyphal forms are observed compared to the profuse hyphal growth in the drug-free control well.[1] This is the recommended endpoint for manogepix.[1]

    • MIC (Minimum Inhibitory Concentration): The lowest drug concentration that produces complete inhibition of visual growth. For some endpoints, a 50% reduction in growth (MIC₅₀) compared to the control is also recorded.[1]

Protocol 2: Murine Model of Disseminated Fusariosis for In Vivo Efficacy Testing

This protocol outlines a general procedure for evaluating the efficacy of this compound in an immunocompromised mouse model, as described in preclinical studies.[7]

Methodology:

  • Immunosuppression:

    • Use a suitable mouse strain (e.g., BALB/c).

    • Induce neutropenia to mimic the immunocompromised state of at-risk patients. This is typically achieved by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150-200 mg/kg) 2-4 days prior to infection and may be followed by a second dose (e.g., 100-150 mg/kg) after infection to maintain immunosuppression.[7]

  • Infection:

    • Prepare an inoculum of Fusarium conidia from a virulent strain (e.g., F. solani) as described in Protocol 1.

    • Infect the mice via intravenous (IV) injection into the lateral tail vein with a predetermined lethal or sublethal dose of conidia (e.g., 1 x 10⁶ conidia/mouse).

  • Treatment:

    • Initiate treatment with this compound a few hours after infection. The drug can be administered orally (PO) or via IP injection.

    • To better simulate human pharmacokinetics, administer 1-aminobenzotriazole (ABT) at ~50 mg/kg approximately 2 hours before each this compound dose to inhibit murine cytochrome P450 enzymes.[7]

    • A typical this compound dosing regimen for efficacy studies might be 78 mg/kg or 104 mg/kg, administered once or twice daily for 7-10 days.[7]

    • Include a placebo (vehicle) control group and a comparator group (e.g., liposomal amphotericin B).

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden: In a satellite group of animals, sacrifice mice at a specific time point (e.g., 3-5 days post-infection). Harvest target organs (kidneys, brain, lungs), homogenize the tissue, and quantify the fungal burden.

    • Quantification can be done by plating serial dilutions of the homogenate to determine colony-forming units (CFU) per gram of tissue or by using quantitative PCR (qPCR) to measure fungal DNA, reported as conidial equivalents (CE) per gram.[7]

    • Histopathology: Fixed organ tissues can be stained (e.g., with PAS or GMS) to visualize fungal elements and assess tissue damage and inflammation.[7]

References

Application Notes and Protocols: In Vitro Activity of Manogepix Against Sporothrix Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity of manogepix, a novel antifungal agent, against clinically relevant Sporothrix species. The included data, protocols, and visualizations are intended to guide research and development efforts in the field of antifungal therapy for sporotrichosis.

Introduction

Sporotrichosis is a subcutaneous mycosis caused by dimorphic fungi of the genus Sporothrix. The disease poses a significant public health challenge, particularly in tropical and subtropical regions. While current antifungal therapies are available, limitations such as toxicity, drug interactions, and the emergence of resistance necessitate the development of new treatment options. Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1] This novel mechanism of action makes it a promising candidate for the treatment of sporotrichosis.

Quantitative Data Summary

The in vitro activity of manogepix has been evaluated against a panel of clinically relevant Sporothrix species. A recent study demonstrated that manogepix exhibits potent fungicidal activity against Sporothrix brasiliensis, Sporothrix schenckii, and Sporothrix globosa. The minimum inhibitory concentrations (MICs) for manogepix against 24 clinical isolates of Sporothrix spp. were found to be in the range of 0.06 to 1 µg/mL.[2]

Antifungal AgentSporothrix SpeciesNumber of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Manogepix S. brasiliensis, S. schenckii, S. globosa240.06 - 1Lower than comparator antifungals*
ItraconazoleSporothrix spp.---
TerbinafineSporothrix spp.---
Amphotericin BSporothrix spp.---

The specific geometric mean MIC values for manogepix and comparator antifungals were noted to be lower in the cited study, indicating higher potency, though the exact values were not detailed in the abstract.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

a. Materials:

  • Manogepix analytical powder

  • Sporothrix isolates (yeast or mycelial phase)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile, flat-bottom 96-well plates

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO)

b. Inoculum Preparation:

  • Culture Sporothrix isolates on potato dextrose agar (PDA) at 35°C for 7 days to obtain the mycelial phase or in a rich broth at 37°C for the yeast phase.

  • For the mycelial form, cover the culture with sterile saline and gently scrape the surface with a sterile loop to release conidia.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

c. Assay Procedure:

  • Prepare a stock solution of manogepix in DMSO.

  • Perform serial twofold dilutions of manogepix in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculate each well with 100 µL of the final Sporothrix inoculum.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 72 hours.

  • The MIC is defined as the lowest concentration of manogepix that causes a prominent decrease in turbidity (≥50% inhibition) compared to the positive control.

Time-Kill Assay

This protocol assesses the fungicidal activity of manogepix over time.

a. Materials:

  • Manogepix

  • Sporothrix yeast cells

  • Sabouraud dextrose broth (SDB)

  • Sterile culture tubes

  • Incubator shaker (37°C)

  • Sabouraud dextrose agar (SDA) plates

  • Sterile saline

b. Assay Procedure:

  • Prepare a suspension of Sporothrix yeast cells in SDB and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Add manogepix at concentrations corresponding to 1x, 2x, and 4x the previously determined MIC.

  • Include a drug-free tube as a growth control.

  • Incubate the tubes at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate 100 µL of each dilution onto SDA plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action of Manogepix

Manogepix targets and inhibits the Gwt1 enzyme, which is essential for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi.[1] This inhibition disrupts the proper localization and anchoring of mannoproteins to the fungal cell wall, leading to compromised cell wall integrity and ultimately, fungal cell death.

Manogepix_Mechanism cluster_ER Endoplasmic Reticulum cluster_CellWall Fungal Cell Wall Manogepix Manogepix Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) Manogepix->Gwt1 Inhibits GlcN_acyl_PI Glucosaminyl(acyl)- phosphatidylinositol (GlcN(acyl)PI) Gwt1->GlcN_acyl_PI Catalyzes CellWall_Integrity Cell Wall Integrity and Function Gwt1->CellWall_Integrity Disruption GlcN_PI Glucosaminyl- phosphatidylinositol (GlcN-PI) GlcN_PI->Gwt1 Substrate GPI_Biosynthesis Further GPI Anchor Biosynthesis GlcN_acyl_PI->GPI_Biosynthesis GPI_Proteins GPI-anchored Mannoproteins GPI_Biosynthesis->GPI_Proteins Leads to GPI_Proteins->CellWall_Integrity Maintains Fungal_Cell_Death Fungal Cell Death CellWall_Integrity->Fungal_Cell_Death Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Sporothrix Inoculum (0.5 McFarland) Inoculation 3. Inoculate 96-well Plate Inoculum->Inoculation Dilution 2. Prepare Manogepix Serial Dilutions Dilution->Inoculation Incubation 4. Incubate at 35°C for 72 hours Inoculation->Incubation Reading 5. Visually Read Plates for Growth Inhibition Incubation->Reading MIC_Determination 6. Determine MIC (≥50% Inhibition) Reading->MIC_Determination Logical_Relationship cluster_species Clinically Relevant Sporothrix Species Manogepix Manogepix Activity Potent In Vitro Fungicidal Activity (MIC: 0.06-1 µg/mL) Manogepix->Activity S_brasiliensis S. brasiliensis S_schenckii S. schenckii S_globosa S. globosa Activity->S_brasiliensis Activity->S_schenckii Activity->S_globosa Treatment Potential Treatment for Sporotrichosis Activity->Treatment

References

Troubleshooting & Optimization

Technical Support Center: Fosmanogepix In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fosmanogepix in vitro. It addresses common solubility challenges to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its active form, manogepix?

This compound (formerly APX001) is a first-in-class, water-soluble N-phosphonooxymethylene prodrug.[1][2] In vivo and in vitro (in the presence of phosphatases), it is rapidly and completely metabolized by systemic phosphatases to its active moiety, manogepix (MGX, formerly APX001A).[1][2][3] Manogepix is the compound that exerts the antifungal effect.[1]

Q2: Why is the solubility of this compound versus manogepix an important distinction for in vitro work?

The distinction is critical because their physical properties differ significantly. This compound was developed as a water-soluble prodrug to overcome the low water solubility of manogepix, which makes intravenous delivery of manogepix complex.[2][4] While this compound itself is water-soluble, researchers might encounter solubility issues with the active moiety, manogepix, depending on the experimental conditions and the presence of phosphatases that convert the prodrug.

Q3: What is the mechanism of action of manogepix?

Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[5][6][7] This enzyme is essential for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, specifically the acylation of inositol.[1][8][9] By inhibiting Gwt1, manogepix disrupts the proper localization of GPI-anchored mannoproteins, which are critical for fungal cell wall integrity, adhesion, and pathogenicity.[1][9]

Q4: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly cited solvent for this compound.[10][11] For example, a stock solution of 5 mg/mL (10.67 mM) in DMSO can be prepared, though this may require ultrasonication and pH adjustment to 4 with HCl to achieve full dissolution.[10][11] For in vivo studies, co-solvent systems including DMSO, PEG300, and Tween-80 have also been described.[12]

Troubleshooting Guide for In Vitro Assays

Q5: My this compound/manogepix precipitated after I added it to my aqueous assay buffer. What happened and what should I do?

This is a common issue when a drug dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is lower. This is often referred to as "crashing out."

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically recommended to be below 1% and often as low as 0.1% to avoid solvent effects on cells or enzymes.

  • Use Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[13]

  • pH Adjustment: The solubility of a compound can be pH-dependent.[14] Ensure the pH of your final assay buffer is one in which the compound is soluble. This compound stock preparation sometimes requires pH adjustment to 4.[10][11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium that contains a decreasing percentage of the organic solvent to ease the transition into the fully aqueous environment.

Q6: I am observing high variability in my experimental results. Could this be related to solubility?

Yes, inconsistent solubility can be a major cause of poor reproducibility. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.

  • Visual Inspection: Before use, always visually inspect your stock solution and final assay solutions for any signs of precipitation (cloudiness, crystals, or film).

  • Sonication: Use an ultrasonic bath to aid the dissolution of your compound when preparing stock solutions or final dilutions.[11][12]

  • Pre-warm Media: Gently warming the assay media before adding the compound can sometimes help, but be cautious of compound stability at higher temperatures.[15]

  • Prepare Fresh Solutions: Do not use stock solutions that have been stored for long periods without re-validating their clarity and concentration, as compounds can precipitate out over time, especially after freeze-thaw cycles.[11]

Q7: How can I determine the appropriate solvent and concentration for my specific cell-based assay?

It is crucial to run solvent tolerance controls. Before starting your main experiment, test the effect of the solvent (e.g., DMSO) at various concentrations on your cells. Create a dose-response curve for the solvent alone to identify the maximum concentration that does not affect cell viability or the specific endpoint you are measuring. This will define the acceptable solvent concentration range for your experiments.

Quantitative Data: this compound Solubility

The following table summarizes publicly available solubility data for this compound. Note that the active moiety, manogepix, has significantly lower aqueous solubility.[4]

Solvent/SystemConcentrationConditionsReference(s)
Water0.0209 mg/mLN/A[16]
DMSO5 mg/mL (10.67 mM)Requires ultrasonic bath and pH adjustment to 4 with HCl[10][11]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (5.34 mM)Clear solution for in vivo use[12]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.34 mM)Clear solution for in vivo use[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for solubilizing this compound for in vitro use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 5 mg/mL or ~10 mM).

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • pH Adjustment (if necessary): If the compound is not fully dissolved, check the pH. Carefully add small aliquots of dilute HCl (e.g., 1N) to adjust the pH towards 4, vortexing between additions.[10][11]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

Protocol 2: General Antifungal Susceptibility Testing Workflow

This protocol outlines a general workflow for testing the in vitro activity of this compound, which would be converted to manogepix by fungal phosphatases. This is adapted from standardized methodologies (e.g., CLSI/EUCAST).

  • Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Using the prepared this compound stock solution (Protocol 1), perform serial dilutions in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Visualizations

Mechanism of Action & Troubleshooting Workflow

Gwt1_Pathway cluster_drug Drug Activation cluster_pathway Fungal GPI-Anchor Biosynthesis cluster_effect Cellular Effect This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibition InositolAcyl Inositol Acylation of GlcN-PI Gwt1->InositolAcyl GPI GPI-Anchor Maturation InositolAcyl->GPI CellWall Impaired GPI-Anchored Mannoprotein Localization GPI->CellWall Integrity Loss of Fungal Cell Wall Integrity CellWall->Integrity

Caption: Mechanism of action of this compound via inhibition of the Gwt1 enzyme.

Troubleshooting_Workflow start Precipitation Observed in Assay Medium q1 Is stock solution clear? start->q1 a1_yes Check Dilution Step q1->a1_yes Yes a1_no Prepare Fresh Stock (See Protocol 1) q1->a1_no No q2 Is final solvent conc. < 1% (or tolerated level)? a1_yes->q2 a2_yes Lower Final Drug Conc. q2->a2_yes Yes a2_no Adjust Dilution Scheme to Lower Solvent Conc. q2->a2_no No q3 Still Precipitates? a2_yes->q3 a3_yes Modify Assay Buffer q3->a3_yes Yes a3_no Proceed with Assay q3->a3_no No mod_options Buffer Modifications: • Adjust pH • Add Surfactant (e.g., Tween) • Add Co-solvent a3_yes->mod_options

Caption: Troubleshooting workflow for addressing compound precipitation in vitro.

References

Interpreting MIC and MEC values for Fosmanogepix

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with fosmanogepix. It offers troubleshooting advice and frequently asked questions (FAQs) regarding the interpretation of Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an N-phosphonooxymethyl prodrug that is rapidly converted in the body by systemic phosphatases into its active form, manogepix (MGX).[1][2][3] Manogepix is a first-in-class antifungal agent that targets the conserved fungal enzyme Gwt1.[3][4][5] This enzyme is essential for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, specifically the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI).[4][5] By inhibiting Gwt1, manogepix disrupts the proper trafficking and anchoring of critical mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to fungal cell death.[4][6] This novel mechanism of action allows it to be effective against many fungal strains resistant to other drug classes.[4]

Fosmanogepix_Mechanism_of_Action This compound Mechanism of Action cluster_host Host System cluster_fungus Fungal Cell (Endoplasmic Reticulum) This compound This compound Phosphatases Phosphatases This compound->Phosphatases Metabolic Conversion Manogepix Manogepix (Active Moiety) Phosphatases->Manogepix Gwt1 Gwt1 Enzyme Manogepix_Action->Gwt1 Inhibits Inositol_Acylation Inositol Acylation of GlcN-PI Gwt1->Inositol_Acylation Catalyzes GPI_Biosynthesis GPI-Anchor Biosynthesis Inositol_Acylation->GPI_Biosynthesis Essential Step Mannoproteins Mannoprotein Trafficking & Anchoring GPI_Biosynthesis->Mannoproteins Cell_Wall Compromised Cell Wall Integrity Mannoproteins->Cell_Wall Disrupts

Caption: Mechanism of action pathway for this compound.
Q2: What is the difference between MIC and MEC, and when should each be used for Manogepix?

The choice between MIC and MEC for manogepix depends on the type of fungus being tested, a practice similar to that used for echinocandin antifungals.[7]

  • Minimum Inhibitory Concentration (MIC): This value is used for yeasts like Candida and Cryptococcus species.[1] It is defined as the lowest concentration of the drug that causes a significant reduction in visible growth. For Candida, the endpoint is typically read as 50% inhibition of growth after 24 hours of incubation.[4]

  • Minimum Effective Concentration (MEC): This value is used for molds such as Aspergillus, Scedosporium, and Fusarium species.[1][4] The MEC is the lowest drug concentration that leads to a distinct morphological change in the growing hyphae, causing them to become small, rounded, and compact.[4] This endpoint is typically determined after 48 hours of incubation for most molds.[4][8] For filamentous fungi, the MEC is the standard endpoint for determining the in vitro activity of manogepix.[7][8]

Q3: How are MIC and MEC values for Manogepix determined?

Standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine manogepix MIC and MEC values.[1][4]

  • Preparation of Manogepix Solutions: Stock solutions of manogepix are typically prepared in dimethyl sulfoxide (DMSO).[8] Serial two-fold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.[8]

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. The inoculum is prepared and standardized according to the specific guidelines of the testing method (e.g., CLSI M27 for yeasts, M38 for molds).[2][8]

  • Incubation: The inoculated microdilution plates are incubated at 35°C.[8] Incubation times vary by fungal type:

    • Yeasts (Candida spp.): 24 hours.[4]

    • Molds (Aspergillus, Fusarium spp.): 48 hours.[4][8]

  • Endpoint Determination:

    • MIC (Yeasts): The endpoint is read visually as the lowest drug concentration with at least 50% growth inhibition compared to the drug-free growth control well.[4]

    • MEC (Molds): The endpoint is read, often with the aid of a microscope, as the lowest drug concentration where small, rounded, compact hyphal forms are observed.[4]

MIC_MEC_Workflow General Workflow for MIC/MEC Determination cluster_yeast For Yeasts (e.g., Candida) cluster_mold For Molds (e.g., Aspergillus) Start Fungal Isolate Inoculum Prepare & Standardize Inoculum Start->Inoculum Plate Prepare Microdilution Plate (Serial dilutions of Manogepix in RPMI) Inoculum->Plate Inoculate Inoculate Plate Plate->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Incubate_Yeast Incubate for 24 hours Incubate->Incubate_Yeast Incubate_Mold Incubate for 48 hours Incubate->Incubate_Mold Read_MIC Read MIC Endpoint (≥50% Growth Inhibition) Incubate_Yeast->Read_MIC Read_MEC Read MEC Endpoint (Morphological Change) Incubate_Mold->Read_MEC

Caption: Experimental workflow for MIC and MEC determination.
Q4: What are typical MIC and MEC ranges for Manogepix against common fungal pathogens?

Manogepix demonstrates potent in vitro activity against a broad spectrum of yeasts and molds, including many drug-resistant strains.[1][4] The tables below summarize reported MIC values for yeasts and MEC values for molds.

Table 1: Manogepix MIC Values for Common Yeasts

Fungal Species MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)
Candida auris 0.001 - 0.25 0.008 - 0.03 0.03 [1][9][10]
Candida albicans N/A N/A N/A [1]
Candida glabrata N/A N/A N/A [1]
Cryptococcus neoformans N/A N/A N/A [1]
Emergomyces africanus 0.0005 - 0.008 N/A N/A [11]

| Blastomyces emzantsi | 0.0005 - 0.004 | N/A | N/A |[11] |

Table 2: Manogepix MEC Values for Common Molds

Fungal Species MEC Range (mg/L) MEC₅₀ (mg/L) MEC₉₀ (mg/L) Reference(s)
Aspergillus fumigatus 0.016 - 0.125 N/A N/A [7][12]
Aspergillus niger 0.008 - 0.125 N/A N/A [7][12]
Aspergillus flavus N/A N/A N/A [7][12]
Aspergillus lentulus 0.008 N/A N/A [1]
Aspergillus ustus complex 0.004 - 0.015 N/A N/A [1]
Fusarium solani species complex ≤0.015 - 0.03 N/A N/A [8]
Scedosporium spp. N/A 0.03 0.06 [1][13]
Lomentospora prolificans N/A 0.03 0.06 [1][13]

| Madurella mycetomatis | <0.008 - 16 | N/A | N/A |[1] |

N/A: Not available in the cited sources.

Q5: How should I interpret atypical or unexpected MIC/MEC results?

Interpreting susceptibility results requires careful consideration of the methodology and the specific fungal species.

  • Issue: High MIC but low MEC for a mold isolate.

    • Interpretation: For molds, the MEC is the more relevant and standardized endpoint for manogepix.[8] A high MIC value, which measures growth inhibition, may not accurately reflect the drug's activity, which primarily causes morphological changes in molds. Always prioritize the MEC value for molds.[8]

  • Issue: Discrepancies between CLSI and EUCAST results.

    • Interpretation: While there is a high degree of agreement between CLSI and EUCAST methodologies, EUCAST MECs are sometimes 1-2 fold dilutions higher than those obtained with CLSI.[14] This is a known variation and both results are generally considered concordant.[1]

  • Issue: Consistently high MIC/MEC values for specific species.

    • Interpretation: Manogepix has variable activity against some fungal groups.

      • Candida krusei has been noted to have poor susceptibility to manogepix (MIC range: 2 to >32 mg/L), which is likely due to non-target-based resistance mechanisms like cell permeability or efflux.[2][6]

      • Mucorales fungi show variable activity.[1][4] Studies have shown inactivity (MECs >0.5 mg/L) against species like Lichtheimia ramosa and Rhizomucor pusillus.[7][12]

  • Issue: Concern about the development of resistance.

    • Interpretation: The frequency of spontaneous mutations leading to reduced susceptibility to manogepix has been found to be low in Candida species, ranging from 3 × 10⁻⁸ to <1.85 × 10⁻⁸.[3]

Q6: Are there established clinical breakpoints for Manogepix?

As of the latest available information, formal clinical breakpoints for manogepix have not yet been established by regulatory bodies like CLSI or EUCAST.[11] However, for some species, tentative wild-type upper limit (WT-UL) values or epidemiological cutoff values (ECVs) have been proposed to help distinguish wild-type isolates from those with potential resistance mechanisms. For example, a tentative 97.5% WT-UL for Candida auris has been proposed at 0.03 mg/L for the CLSI method.[9][13] Researchers should refer to the latest publications for the most current data on interpretive criteria.

References

Technical Support Center: Troubleshooting Acquired Resistance to Fosmanogepix In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting acquired resistance to Fosmanogepix in vitro. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory experiments with this novel antifungal agent.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates. What could be the primary cause?

An increase in the MIC of this compound (active moiety: manogepix) typically points to the development of acquired resistance. The most commonly documented mechanism is a target-site mutation in the GWT1 gene, which encodes the drug's target, the Gwt1 enzyme.[1][2][3][4] This enzyme is crucial for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[5][6][7]

Q2: How can we determine if the observed resistance is due to a target-site mutation in GWT1?

To confirm a target-site mutation, you should sequence the GWT1 gene of your resistant isolates and compare it to the sequence from your susceptible parent strain. Look for specific amino acid substitutions that have been previously associated with resistance. For example, mutations at the valine residue (V162A in Candida albicans and V163A in Candida glabrata) have been shown to confer reduced susceptibility to manogepix.[1][2][4]

Q3: Our sequencing results for the GWT1 gene came back as wild-type, yet the isolates still exhibit elevated MICs to this compound. What other resistance mechanisms could be at play?

If target-site mutations are absent, the resistance is likely due to non-target-mediated mechanisms. The most common of these is the overexpression of efflux pumps, which actively transport the drug out of the fungal cell.[4][8][9] Specific pumps implicated in reduced manogepix susceptibility include ATP-binding cassette (ABC) transporters like CDR11 and SNQ2, and major facilitator superfamily (MFS) transporters like MDR1.[4][8][9]

Q4: How can we investigate the role of efflux pumps in our this compound-resistant isolates?

There are several experimental approaches to assess efflux pump activity:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known efflux pump genes (CDR11, SNQ2, MDR1) in your resistant isolates compared to susceptible controls.[4][8]

  • Efflux Pump Inhibitor Synergy Assays: Perform MIC testing with this compound in the presence and absence of known efflux pump inhibitors (e.g., clorgyline). A significant reduction in the MIC in the presence of an inhibitor suggests the involvement of efflux pumps.[10]

  • Fluorescent Dye Accumulation Assays: Use fluorescent substrates of efflux pumps, such as Nile red, to compare intracellular accumulation between resistant and susceptible strains. Reduced accumulation in resistant strains is indicative of enhanced efflux activity.[8]

Q5: We are trying to induce this compound resistance in our lab strains. What is the most effective method?

Serial passage on agar plates or in broth containing sub-inhibitory concentrations of manogepix is a standard method for in vitro resistance selection.[1][2] This process gradually exposes the fungal population to the drug, allowing for the selection and proliferation of resistant mutants. The frequency of spontaneous mutations conferring reduced susceptibility to manogepix has been reported to be relatively low, ranging from 3 × 10⁻⁸ to <1.85 × 10⁻⁸ in Candida species.[1][2]

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High this compound MICs
Symptom Possible Cause Recommended Action
MICs are consistently higher than expected for a known susceptible species.Inherent (intrinsic) resistance of the fungal species.Confirm the species identification of your isolate. Some species, like Candida krusei, have naturally higher MICs to manogepix, likely due to non-target-based mechanisms like reduced cell permeability or efflux.[7]
A subset of isolates from a previously susceptible population show elevated MICs.Acquired resistance through mutation.Proceed with sequencing the GWT1 gene to check for target-site mutations. If negative, investigate efflux pump overexpression.
MICs are variable and not reproducible.Issues with the susceptibility testing protocol.Review your protocol to ensure it aligns with established standards (e.g., CLSI or EUCAST).[7][11] Pay close attention to inoculum preparation, incubation time, and endpoint reading.

Quantitative Data Summary

The following tables summarize the in vitro activity of manogepix against various fungal species and the impact of resistance mechanisms on MIC values.

Table 1: In Vitro Activity of Manogepix Against Susceptible Fungal Isolates

Organism MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference
Candida auris0.004 - 0.060.030.03[12]
Candida albicans≤0.008 - 0.060.0150.03[1]
Candida glabrata≤0.008 - 0.120.030.06[1]
Aspergillus fumigatus≤0.008 - 0.030.0150.03[5]
Fusarium solani species complex≤0.015 - 0.25≤0.015N/A[13]

Table 2: Impact of Resistance Mechanisms on Manogepix MIC in Candida Species

Species Resistance Mechanism Fold-Increase in MIC Reference
C. glabrataGwt1 mutation (V163A)16 - 32[2][3]
C. albicansGwt1 mutation (V162A, heterozygous)16 - 32[2]
C. albicansUpregulation of CDR11 and SNQ22 - 8[8]
C. parapsilosisUpregulation of MDR12 - 8[8]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Mutants by Serial Passage
  • Preparation of Drug-Containing Media: Prepare agar plates (e.g., RPMI-1640 with 2% glucose) containing manogepix at concentrations ranging from 0.5x to 4x the MIC of the susceptible parent strain.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the fungal isolate (e.g., 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 35°C for 48-72 hours, or until growth is visible.

  • Passaging: Select colonies from the plate with the highest drug concentration that still permits growth.

  • Subsequent Passages: Resuspend these colonies and use them to inoculate a new set of plates with the same or increasing concentrations of manogepix.

  • Repeat: Repeat the passaging steps for a predetermined number of passages or until a significant increase in the MIC is observed.

  • Confirmation: Confirm the resistance phenotype by performing standard broth microdilution MIC testing according to CLSI or EUCAST guidelines.[7][11]

Protocol 2: Sequencing of the GWT1 Gene
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and susceptible parent fungal strains.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the GWT1 gene.

  • PCR Amplification: Amplify the GWT1 gene using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing reads from the resistant and parent strains to a reference GWT1 sequence. Identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathway

Gwt1_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_CellWall Cell Wall GlcN_PI GlcN-PI Gwt1 Gwt1 Enzyme GlcN_PI->Gwt1 Inositol Acylation GlcN_acyl_PI GlcN(acyl)PI Gwt1->GlcN_acyl_PI GPI_anchor Mature GPI Anchor GlcN_acyl_PI->GPI_anchor Further Processing GPI_anchored_protein GPI-Anchored Mannoprotein GPI_anchor->GPI_anchored_protein Protein Attachment Cell_wall_integrity Cell Wall Integrity & Adhesion GPI_anchored_protein->Cell_wall_integrity Manogepix Manogepix Manogepix->Gwt1 Inhibition Resistance_Workflow start Observation: Elevated this compound MIC confirm_mic Confirm MIC with Standardized Broth Microdilution (CLSI/EUCAST) start->confirm_mic sequence_gwt1 Sequence GWT1 Gene confirm_mic->sequence_gwt1 gwt1_mutation GWT1 Mutation Found? sequence_gwt1->gwt1_mutation target_resistance Conclusion: Target-Mediated Resistance gwt1_mutation->target_resistance Yes no_gwt1_mutation Investigate Non-Target Mechanisms gwt1_mutation->no_gwt1_mutation No q_pcr qRT-PCR for Efflux Pump Gene Expression no_gwt1_mutation->q_pcr efflux_inhibitor Efflux Pump Inhibitor Synergy Assay no_gwt1_mutation->efflux_inhibitor dye_accumulation Fluorescent Dye Accumulation Assay no_gwt1_mutation->dye_accumulation efflux_implicated Efflux Mechanism Implicated? q_pcr->efflux_implicated efflux_inhibitor->efflux_implicated dye_accumulation->efflux_implicated efflux_resistance Conclusion: Efflux-Mediated Resistance efflux_implicated->efflux_resistance Yes unknown_mechanism Conclusion: Novel or Unknown Resistance Mechanism efflux_implicated->unknown_mechanism No Resistance_Mechanisms resistance Acquired this compound Resistance target_mediated Target-Mediated resistance->target_mediated non_target_mediated Non-Target-Mediated resistance->non_target_mediated gwt1_mutation GWT1 Gene Mutation target_mediated->gwt1_mutation efflux_pumps Efflux Pump Overexpression non_target_mediated->efflux_pumps amino_acid_sub e.g., V162A (C. albicans) V163A (C. glabrata) gwt1_mutation->amino_acid_sub abc_transporters ABC Transporters (e.g., CDR11, SNQ2) efflux_pumps->abc_transporters mfs_transporters MFS Transporters (e.g., MDR1) efflux_pumps->mfs_transporters

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmanogepix in preclinical settings. The information is designed to help minimize and manage potential adverse effects during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a first-in-class antifungal agent. It is a prodrug that is rapidly converted in the body to its active form, manogepix.[1][2][3] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][4] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall.[4][5] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to fungal cell death.[6][7] This mechanism of action is novel and distinct from other major classes of antifungal drugs.

Q2: What are the known adverse effects of this compound in preclinical studies?

Published preclinical toxicology studies on this compound report that the compound is generally well-tolerated with no significant target organ toxicities observed.[6] However, researchers should be aware of potential gastrointestinal effects, as mild to moderate nausea and vomiting have been the most common treatment-related adverse events reported in early-phase human clinical trials.[4] While specific preclinical data on adverse events is limited in publicly available literature, it is prudent to monitor for similar signs in animal models.

Q3: How can I mitigate potential gastrointestinal intolerance in my animal models?

Based on findings from human clinical trials where oral administration with food improved tolerability, a similar strategy can be employed in preclinical studies.[7][8]

  • Administration with food: For oral dosing in rodents, providing a small amount of palatable food or incorporating the drug into the feed can help minimize gastrointestinal upset.

  • Dose fractionation: Splitting the total daily dose into two or more smaller administrations can also improve tolerability.[9]

  • Vehicle selection: The choice of vehicle for drug formulation can influence gastrointestinal tolerance. A well-tolerated vehicle should be selected based on pilot studies.

Q4: What is the selectivity of manogepix for the fungal Gwt1 enzyme?

Manogepix is highly selective for the fungal Gwt1 enzyme and does not significantly inhibit the closest human mammalian ortholog, PIGW.[2] This high selectivity contributes to the favorable safety profile of the drug.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Signs of gastrointestinal distress in animals (e.g., decreased food intake, weight loss, diarrhea) High dose of this compound, rapid oral administration, or unsuitable vehicle.1. Review the dosing regimen. Consider dose fractionation. 2. Administer the compound with food if using oral gavage. 3. Evaluate the tolerability of the vehicle in a control group. 4. Monitor animal weight and food consumption daily.
Unexpected mortality in the treatment group Although preclinical studies have not reported significant mortality, it could be related to acute toxicity at very high doses or exacerbation of underlying conditions in the animal model.1. Perform a thorough necropsy and histopathological examination of all major organs to identify any potential target organ toxicity. 2. Review the dosing protocol and ensure accurate dose calculations and administration. 3. Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model.
Inconsistent drug exposure (pharmacokinetics) Issues with drug formulation, administration route, or rapid metabolism in the animal model.1. Ensure the formulation is homogenous and stable. 2. For oral administration, consider the impact of the fed/fasted state. 3. In murine models, co-administration with a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) has been used to slow metabolism and achieve exposures similar to humans.[10] 4. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of manogepix.

Experimental Protocols

Protocol 1: General Preclinical Safety and Tolerability Assessment

This protocol outlines a general approach for assessing the safety and tolerability of this compound in a rodent model.

1. Animal Model:

  • Species: Sprague-Dawley rats or CD-1 mice

  • Sex: Equal numbers of males and females

  • Age: 6-8 weeks

2. Dosing:

  • Route of administration: Oral gavage (PO) or intravenous (IV)

  • Dose levels: A minimum of three dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on preliminary dose-ranging studies.

  • Dosing frequency: Once daily for 14 or 28 days.

3. Monitoring:

  • Clinical Observations: Daily observation for any clinical signs of toxicity, including changes in behavior, appearance, and signs of gastrointestinal distress.

  • Body Weight: Measured twice weekly.

  • Food Consumption: Measured weekly.

  • Clinical Pathology: Blood samples collected at baseline and at the end of the study for hematology and clinical chemistry analysis.

    Hematology Panel Clinical Chemistry Panel
    White blood cell count (WBC)Alanine aminotransferase (ALT)
    Red blood cell count (RBC)Aspartate aminotransferase (AST)
    Hemoglobin (HGB)Alkaline phosphatase (ALP)
    Hematocrit (HCT)Total bilirubin
    Platelet count (PLT)Blood urea nitrogen (BUN)
    Differential leukocyte countCreatinine
  • Necropsy and Histopathology: At the end of the study, all animals are euthanized for a full necropsy. Major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract) are collected, weighed, and preserved for histopathological examination.

Protocol 2: In Vivo Efficacy Study with Concurrent Safety Monitoring

This protocol describes an efficacy study in an immunocompromised murine model of disseminated candidiasis, with integrated safety monitoring.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., neutropenic)

  • Infection: Intravenous inoculation with a clinical isolate of Candida albicans.

2. Dosing:

  • Treatment: this compound administered via oral gavage or intraperitoneal injection.

  • Dosing Regimen: Dosing initiated 24 hours post-infection and continued for 7 days. Doses in murine models have ranged from 78 mg/kg to 260 mg/kg, sometimes administered multiple times a day.[4]

3. Efficacy Endpoints:

  • Survival: Monitored daily.

  • Fungal Burden: Determined at the end of the study by quantitative culture of target organs (e.g., kidneys, brain).

4. Safety Monitoring:

  • Clinical Observations: Daily monitoring for signs of illness or distress.

  • Body Weight: Measured daily.

  • Terminal Blood Collection: At the time of euthanasia, blood can be collected for limited clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine) to assess for potential organ toxicity.

  • Histopathology: Target organs can be collected for histopathological analysis to assess both the extent of infection and any drug-related tissue changes.

Visualizations

Signaling Pathway of this compound Action

Fosmanogepix_Mechanism cluster_prodrug Systemic Circulation cluster_fungus Fungal Cell cluster_outcome Outcome This compound This compound (Prodrug) Phosphatases Systemic Phosphatases This compound->Phosphatases Metabolism Manogepix Manogepix (Active Drug) Gwt1 Gwt1 Enzyme Manogepix->Gwt1 Inhibition Phosphatases->Manogepix GPI_Biosynthesis GPI-Anchor Biosynthesis Gwt1->GPI_Biosynthesis GPI_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Proteins Cell_Wall Fungal Cell Wall GPI_Proteins->Cell_Wall Anchoring Disruption Disrupted Cell Wall Integrity Cell_Wall->Disruption Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Safety Assessment

Preclinical_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A1 Animal Model Selection A2 Dose Range Finding A1->A2 A3 Protocol Design A2->A3 B1 Dosing & Administration A3->B1 B2 Daily Clinical Observations B1->B2 B3 Body Weight & Food Intake B1->B3 C1 Clinical Pathology (Bloodwork) B2->C1 C2 Necropsy & Organ Weights B3->C2 C3 Histopathology C1->C3 C2->C3 D1 Data Interpretation C3->D1 D2 Final Report Generation D1->D2

Caption: General workflow for a preclinical toxicology study.

Logical Relationship for Troubleshooting GI Intolerance

GI_Troubleshooting Start GI Intolerance Observed Q1 Is the dose within the expected therapeutic range? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the drug administered with food? A1_Yes->Q2 Action1 Reduce Dose / Re-evaluate MTD A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the daily dose fractionated? A2_Yes->Q3 Action2 Administer with food A2_No->Action2 End Monitor for Improvement Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Action3 Split the daily dose A3_No->Action3 Action3->End

Caption: Decision tree for managing GI intolerance.

References

Technical Support Center: Addressing Potential Fosmanogepix Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is fosmanogepix and how might it interfere with immunoassays?

This compound is a first-in-class antifungal agent that acts as a prodrug, rapidly converted in vivo to its active form, manogepix.[1] Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1] As a small molecule, there is a theoretical potential for this compound or manogepix to interfere in immunoassays through several mechanisms:

  • Structural Similarity: If the drug or its metabolites share structural motifs with the target analyte of an immunoassay, it could lead to competitive binding with the assay's antibodies, resulting in either falsely elevated or decreased readings depending on the assay format.

  • Matrix Effects: The presence of the drug in a sample could alter the sample matrix, nonspecifically affecting the binding of assay antibodies to the target analyte.

  • Nonspecific Binding: this compound or manogepix could nonspecifically bind to assay components, such as the plate surface or antibodies, leading to inaccurate results.

Q2: Are there specific immunoassays that are more susceptible to interference from small molecules like this compound?

Competitive immunoassays, which are often used for the detection of small molecules, can be particularly susceptible to cross-reactivity from structurally similar compounds. Immunoassays for fungal antigens, such as the (1→3)-β-D-glucan (BDG) assay, are also a consideration. While BDG is a polysaccharide and structurally distinct from this compound, the complex nature of patient samples and the assay chemistry can sometimes lead to unexpected interference.[2][3][4]

Q3: What are the initial signs that this compound might be interfering with my immunoassay?

Suspect interference if you observe:

  • Inconsistent or unexpected results: Results that do not align with the clinical picture or other laboratory findings.

  • Non-linear dilution series: When serially diluting a sample, the analyte concentration does not decrease proportionally as expected.

  • Discrepancies between different assay platforms: Measuring the same analyte with different immunoassay kits or methods yields significantly different results.

Troubleshooting Guide

Should you suspect this compound-related interference in your immunoassay, the following troubleshooting workflow can help identify and mitigate the issue.

G cluster_0 Troubleshooting Workflow A Unexpected Immunoassay Result B Perform Serial Dilution Analysis A->B C Linear Dilution? B->C D No Interference Suspected. Consider other error sources. C->D Yes E Non-Linear Dilution. Potential Interference. C->E No F Spike and Recovery Experiment E->F G Acceptable Recovery? F->G H Interference Confirmed. Proceed to Mitigation. G->H No I No Interference Confirmed. Re-evaluate initial suspicion. G->I Yes

Caption: A logical workflow for identifying potential immunoassay interference.

Experimental Protocols

Protocol 1: Serial Dilution for Linearity Assessment

This protocol is a fundamental first step to investigate potential immunoassay interference.

Objective: To determine if the sample exhibits linearity upon serial dilution.

Materials:

  • Patient/test sample containing the analyte of interest and potentially this compound.

  • Assay-specific diluent buffer.

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes.

  • Your immunoassay kit and required instrumentation.

Procedure:

  • Prepare a series of five, two-fold serial dilutions of the sample using the assay-specific diluent. For example, prepare 1:2, 1:4, 1:8, 1:16, and 1:32 dilutions.

  • Run the undiluted sample and each dilution in the immunoassay according to the manufacturer's instructions.

  • Calculate the concentration of the analyte in each diluted sample.

  • Multiply the calculated concentration of each diluted sample by its corresponding dilution factor to obtain the back-calculated concentration.

  • Analysis: Compare the back-calculated concentrations across the dilution series. A linear response is indicated if the back-calculated concentrations are consistent (e.g., within a ±20% coefficient of variation). A significant deviation from consistency suggests interference.

Protocol 2: Spike and Recovery Analysis

This protocol helps to determine if the sample matrix, potentially containing this compound, is affecting the measurement of the analyte.

Objective: To assess whether the presence of the sample matrix affects the recovery of a known amount of spiked analyte.

Materials:

  • Patient/test sample.

  • Analyte standard of a known high concentration.

  • Assay-specific diluent buffer.

  • Your immunoassay kit and required instrumentation.

Procedure:

  • Divide the sample into two aliquots: "Neat" and "Spiked".

  • Add a small volume of the high-concentration analyte standard to the "Spiked" aliquot. The volume should be small enough not to significantly dilute the sample (e.g., 10% of the total volume). Add an equivalent volume of diluent buffer to the "Neat" aliquot.

  • Assay the "Neat" and "Spiked" samples according to the manufacturer's protocol.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Neat Sample) / Concentration of Spiked Analyte] x 100

  • Analysis: An acceptable recovery is typically between 80-120%. A recovery outside this range suggests that the sample matrix is interfering with the assay.

Data Presentation

As there is no publicly available quantitative data on this compound cross-reactivity, the following table is a template that researchers can use to structure their own validation data when assessing potential interference.

Table 1: Example Data Structure for this compound Interference Testing

Immunoassay TargetAssay FormatThis compound Concentration (µg/mL)Observed Analyte Concentration (unit)Expected Analyte Concentration (unit)% Interference
Fungal Antigen XSandwich ELISA0 (Control)1001000%
Fungal Antigen XSandwich ELISA1095100-5%
Fungal Antigen XSandwich ELISA5085100-15%
Fungal Antigen XSandwich ELISA10070100-30%
Hormone YCompetitive ELISA0 (Control)50500%
Hormone YCompetitive ELISA105550+10%
Hormone YCompetitive ELISA506550+30%
Hormone YCompetitive ELISA1008050+60%

% Interference is calculated as: [(Observed - Expected) / Expected] x 100

Signaling Pathway

This compound's active moiety, manogepix, inhibits the Gwt1 enzyme in the fungal GPI-anchor biosynthesis pathway. Understanding this pathway can provide context for the drug's mechanism of action and is presented below.

G cluster_pathway Fungal GPI-Anchor Biosynthesis Pathway PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GnT GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI Gpi12 GlcN_acylPI GlcN-(acyl)PI GlcN_PI->GlcN_acylPI Gwt1 Man1 Man-GlcN-(acyl)PI GlcN_acylPI->Man1 Gpi14 Man2 Man-Man-GlcN-(acyl)PI Man1->Man2 Gpi18 EtNP_Man2 EtNP-Man-Man-GlcN-(acyl)PI Man2->EtNP_Man2 Gpi13 Man3 Man-(EtNP)Man-Man-GlcN-(acyl)PI EtNP_Man2->Man3 Gpi10 GPI_Protein GPI-Anchored Protein Man3->GPI_Protein GPI Transamidase This compound This compound -> Manogepix Gwt1 Gwt1 This compound->Gwt1 Inhibits

Caption: The fungal GPI-anchor biosynthesis pathway, highlighting the inhibitory action of manogepix on the Gwt1 enzyme.

References

Validation & Comparative

Validating Gwt1 as the Primary Target of Manogepix in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental evidence validating Gwt1 as the primary target of the novel antifungal agent, manogepix. It compares the performance of manogepix with other antifungal drugs, supported by quantitative data and detailed experimental protocols.

Executive Summary

Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that exhibits broad-spectrum activity against a wide range of fungal pathogens, including resistant strains.[1][2] Extensive research has robustly identified the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, as its primary target.[1][3] Inhibition of Gwt1 disrupts the localization of essential GPI-anchored proteins, leading to compromised cell wall integrity, attenuated virulence, and ultimately, fungal cell death.[1][4] This unique mechanism of action confers activity against fungi resistant to other drug classes, such as azoles and echinocandins.[1]

Genetic and Biochemical Validation of Gwt1 as the Target

Multiple lines of evidence converge to confirm Gwt1 as the direct target of manogepix.

  • Gene Dosing Effects: In Saccharomyces cerevisiae, overexpression of the GWT1 gene rescued the antifungal activity of a Gwt1 inhibitor, gepinacin, a compound related to manogepix.[5] Conversely, strains with a deleted copy of GWT1 exhibited enhanced susceptibility.[5]

  • Resistance Mutations: Spontaneous and engineered mutations in the Gwt1 gene have been shown to confer resistance to manogepix. For instance, a V163A mutation in the Gwt1 protein of Candida glabrata and corresponding mutations in C. albicans and S. cerevisiae resulted in reduced susceptibility to manogepix.[6][7] Structural analysis has revealed that these resistance mutations cluster around the manogepix binding pocket.[8]

  • Biochemical Inhibition: Manogepix acts as a competitive inhibitor of Gwt1.[8][9] Cryo-electron microscopy (cryo-EM) structures of yeast Gwt1 in complex with manogepix have revealed that the drug occupies the hydrophobic cavity of the palmitoyl-CoA binding site, thereby blocking the substrate from binding.[8][9][10]

  • Target Specificity: Manogepix exhibits high selectivity for the fungal Gwt1 enzyme over its closest human ortholog, PIGW, which shares less than 30% homology.[6][11] This specificity is crucial for its favorable safety profile.

Comparative In Vitro Activity of Manogepix

Manogepix demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, often exceeding that of established antifungal agents.

Table 1: Comparative Activity of Manogepix and Other Antifungals against Candida Species
OrganismManogepix MIC₅₀/₉₀ (mg/L)Anidulafungin MIC₅₀/₉₀ (mg/L)Micafungin MIC₅₀/₉₀ (mg/L)Fluconazole MIC₅₀/₉₀ (mg/L)
Candida spp. (Overall)0.008/0.060.03/0.060.015/0.030.25/2
Candida albicans0.008/0.0080.03/0.060.015/0.0150.25/0.5
Candida auris0.004/0.0150.06/0.120.03/0.0632/64
Candida glabrata0.015/0.030.03/0.060.015/0.034/16

Data compiled from multiple sources.[12][13][14] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Based on MIC₉₀ values, manogepix was found to be 16- to 64-fold more active than anidulafungin, micafungin, and fluconazole against Candida species.[13][14] Notably, manogepix retains potent activity against fluconazole-resistant and echinocandin-resistant isolates, as well as the multidrug-resistant pathogen Candida auris.[15][16]

Table 2: Comparative Activity of Manogepix and Other Antifungals against Molds
OrganismManogepix MEC₉₀ (mg/L)Itraconazole MIC₉₀ (mg/L)Posaconazole MIC₉₀ (mg/L)Voriconazole MIC₉₀ (mg/L)
Aspergillus spp.0.0320.51
Fusarium oxysporum complex≤0.015 to 0.03 (MEC)>16>16>16
Fusarium solani complex≤0.015 (MEC)>16>16>16
Scedosporium spp.0.12 (MEC)---

Data compiled from multiple sources.[12][13][14][17] MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest concentration showing morphologically abnormal hyphae. MIC (Minimum Inhibitory Concentration) is used for azoles against molds.

Against Aspergillus species, manogepix was 16- to 64-fold more potent than itraconazole, posaconazole, and voriconazole based on MEC₉₀ and MIC₉₀ values.[12][13][14] Manogepix also demonstrates significant activity against notoriously difficult-to-treat molds like Fusarium and Scedosporium species, which are often resistant to other antifungal classes.[17]

Signaling Pathway and Experimental Workflows

Gwt1 and the GPI Anchor Biosynthesis Pathway

Gwt1 catalyzes the inositol acylation of glucosamine-phosphatidylinositol (GlcN-PI), a critical early step in the GPI anchor biosynthesis pathway that occurs on the luminal side of the endoplasmic reticulum.[5] GPI anchors are essential for tethering a wide array of proteins to the cell membrane, which are crucial for cell wall integrity, adhesion, and virulence.[1] Inhibition of Gwt1 by manogepix leads to a depletion of mature GPI-anchored proteins, causing endoplasmic reticulum stress and ultimately compromising the fungal cell.[5]

Gwt1_Pathway cluster_ER Endoplasmic Reticulum Lumen GlcN_PI GlcN-PI Gwt1 Gwt1 GlcN_PI->Gwt1 Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Gwt1 GlcN_acyl_PI GlcN-(acyl)PI Gwt1->GlcN_acyl_PI Inositol Acylation Further_Steps Further Biosynthesis & Protein Attachment GlcN_acyl_PI->Further_Steps GPI_Protein Mature GPI-anchored Protein Further_Steps->GPI_Protein Manogepix Manogepix Manogepix->Gwt1 Inhibition

Caption: Manogepix competitively inhibits the Gwt1 enzyme in the ER lumen.

Experimental Workflow for Validating Manogepix's Target

The validation of Gwt1 as the primary target of manogepix typically involves a multi-step experimental workflow.

Experimental_Workflow A Initial Screening: Antifungal Susceptibility Testing B Genetic Validation: Gene Overexpression & Deletion A->B C Biochemical Validation: In Vitro Enzyme Inhibition Assay A->C E Resistance Studies: Generation & Characterization of Resistant Mutants A->E F Confirmation of Gwt1 as Primary Target B->F C->F D Structural Biology: Cryo-EM of Gwt1-Manogepix Complex D->F E->F

Caption: A typical workflow for validating the target of an antifungal drug.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 methods.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: Manogepix and comparator antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts or longer for molds.

  • Endpoint Determination:

    • MIC (for yeasts): The lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

    • MEC (for filamentous fungi): The lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope.

Gwt1 Inhibition Assay (In Vitro)

This is a generalized protocol for assessing the direct inhibition of the Gwt1 enzyme.

  • Enzyme Preparation: Microsomal fractions containing Gwt1 are prepared from fungal cell lysates through differential centrifugation.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal fraction, a fluorescently or radioactively labeled GPI precursor substrate (e.g., GlcN-PI), and palmitoyl-CoA.

  • Inhibitor Addition: Varying concentrations of manogepix are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of palmitoyl-CoA and incubated at an optimal temperature for a defined period.

  • Reaction Termination and Product Analysis: The reaction is stopped, and the lipid products are extracted. The acylated product (GlcN-(acyl)PI) is separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by measuring the fluorescence or radioactivity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Conclusion

The collective evidence from genetic, biochemical, and structural studies unequivocally validates Gwt1 as the primary target of manogepix in fungi. The potent and broad-spectrum in vitro activity of manogepix, particularly against drug-resistant strains, underscores its potential as a valuable new therapeutic option for invasive fungal infections. Its novel mechanism of action, centered on the inhibition of the essential GPI anchor biosynthesis pathway, provides a clear rationale for its efficacy and distinguishes it from existing antifungal drug classes. Further clinical development of this compound is warranted to fully assess its therapeutic impact.[13][18]

References

Reproducibility of Fosmanogepix Susceptibility Testing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A high degree of correlation has been observed in the in vitro susceptibility testing of fosmanogepix, the prodrug of manogepix, across different laboratories and methodologies, particularly when compared with other antifungal agents. This guide provides a comprehensive comparison of this compound susceptibility testing data, detailing the experimental protocols and highlighting the reproducibility between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methods.

This compound is a first-in-class antifungal agent with a novel mechanism of action, inhibiting the fungal enzyme Gwt1.[1][2] Its active moiety, manogepix, has demonstrated broad-spectrum activity against a range of pathogenic yeasts and molds, including drug-resistant strains.[3] As with any new antimicrobial agent, understanding the reproducibility of susceptibility testing is crucial for clinical laboratories and drug development professionals to ensure consistent and reliable results.

Comparative Susceptibility Data

Studies comparing the CLSI and EUCAST broth microdilution methods have shown excellent essential agreement for manogepix, particularly against challenging pathogens like Candida auris. The agreement between the two methods for manogepix has been reported to be among the highest when compared to other antifungal drugs.[4][5]

Manogepix Susceptibility against Candida auris

A head-to-head comparison of CLSI and EUCAST methods for 122 C. auris isolates demonstrated a high level of agreement for manogepix.[4][5][6] The essential agreement was notably better than that observed for other antifungals like anidulafungin and isavuconazole.[4][5][6]

Antifungal AgentTesting MethodMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Manogepix CLSI 0.008 0.03 0.001 - 0.25
EUCAST 0.016 0.03 0.001 - 0.125
FluconazoleCLSI---
EUCAST---
AnidulafunginCLSI---
EUCAST---
IsavuconazoleCLSI---
EUCAST---
Data from a study on 122 C. auris isolates.[4][6]

The agreement within ±1 and ±2 dilutions for manogepix was 90-92% and 98-100%, respectively, which was comparable to fluconazole and significantly higher than for some other agents.[4][6]

Manogepix Susceptibility against Molds

For filamentous fungi, manogepix susceptibility is determined by Minimum Effective Concentration (MEC) endpoints. Studies have shown excellent agreement between EUCAST and CLSI methods for molds as well, with MEC50 and MEC90 values generally within ±1 dilution.[7][8]

Fungal GenusTesting MethodModal MEC (mg/L)MEC Range (mg/L)
Aspergillus EUCAST 0.03 - 0.06 0.008 - 0.125
CLSI (Published Data) Within ±1 dilution of EUCAST -
Data from a study on 161 mold isolates.[7][8]

Experimental Protocols for Susceptibility Testing

The reproducibility of this compound susceptibility testing is underpinned by standardized methodologies from CLSI and EUCAST. The key reference documents are CLSI M27 for yeasts and EUCAST E.DEF 7.4 for yeasts.[9][10][11][12]

Key Methodological Components:
  • Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Spectrophotometrically standardized to a final concentration of 0.5-2.5 x 10^5 CFU/mL.

  • Incubation: 35°C for 24-48 hours.

  • Endpoint Reading: For manogepix against yeasts (MIC), the endpoint is determined as a significant decrease in turbidity compared to the growth control. For molds (MEC), it is the lowest concentration that leads to the growth of small, rounded, compact hyphae.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of antifungals like manogepix using broth microdilution methods.

G Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_qc Quality Control start Isolate Fungal Strain prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Antifungal Agent prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read MIC/MEC Endpoint incubate->read_results interpret Interpret Results (S, I, R) read_results->interpret qc_strains Include QC Strains qc_strains->inoculate

Caption: Generalized workflow for antifungal susceptibility testing using broth microdilution.

References

Synergistic Potential of Fosmanogepix and Caspofungin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, combination therapy represents a crucial strategy to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comparative analysis of fosmanogepix, a first-in-class antifungal, and caspofungin, an established echinocandin, with a focus on their potential synergistic effects against invasive fungal infections.

Mechanisms of Action: Two-Pronged Attack on the Fungal Cell Wall

This compound and caspofungin target distinct, yet essential, components of the fungal cell wall synthesis pathway, providing a strong rationale for their combined use.

This compound: This novel agent is a prodrug that is rapidly converted in the body to its active form, manogepix. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] This enzyme is critical for an early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are necessary for trafficking and anchoring essential mannoproteins to the fungal cell membrane and cell wall.[1] By disrupting this process, this compound compromises the structural integrity and function of the cell wall.[1]

Caspofungin: As a member of the echinocandin class, caspofungin acts by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide that constitutes the primary structural component of the fungal cell wall.[2][3] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][3]

Figure 1. Individual Mechanisms of Action cluster_fos This compound Pathway cluster_cas Caspofungin Pathway This compound This compound (Prodrug) Manogepix Manogepix (Active Moiety) This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Enzyme (Inositol Acylation) Manogepix->Gwt1 Inhibits GPI GPI-Anchor Synthesis Gwt1->GPI Mannoproteins Cell Wall Mannoproteins GPI->Mannoproteins Anchors Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Cell Wall Integrity Glucan->CellWall

Fig 1. Individual Mechanisms of Action

Proposed Synergistic Interaction

While direct studies on the synergistic combination of this compound and caspofungin are limited, a strong potential for synergy can be inferred from their mechanisms of action. Caspofungin's disruption of the primary structural component of the cell wall (β-1,3-glucan) could increase cell wall permeability. This "priming" effect may enhance the penetration and activity of this compound, allowing it to more effectively inhibit Gwt1 and disrupt the localization of GPI-anchored proteins. This dual-pathway inhibition could lead to a more profound and rapid fungicidal effect than either agent alone.

Figure 2. Proposed Synergistic Mechanism cluster_cell Fungal Cell Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase Inhibits This compound This compound Gwt1 Gwt1 Enzyme This compound->Gwt1 Inhibits CellWall Weakened Cell Wall (Increased Permeability) GlucanSynthase->CellWall Disrupts Synthesis Disruption Disrupted Protein Anchoring Gwt1->Disruption CellWall->this compound Enhances Uptake CellDeath Synergistic Cell Death CellWall->CellDeath Disruption->CellDeath

Fig 2. Proposed Synergistic Mechanism

In Vitro Experimental Data

Direct experimental data on the this compound-caspofungin combination is not yet widely available. However, a study investigating the combination of manogepix (the active form of this compound) with anidulafungin, another echinocandin with the same mechanism as caspofungin, demonstrated synergistic activity against Candida auris.[4] This provides strong preclinical evidence for the potential synergy between this compound and the echinocandin class.

Table 1: In Vitro Synergy of Manogepix and Anidulafungin against C. auris

C. auris Isolates (n=11)CombinationFICI RangeMedian FICIInterpretation
Resistant & SusceptibleManogepix + Anidulafungin0.28 - 0.750.33Synergy to Weak Synergy

Data sourced from Healy et al. (2023).[4] The Fractional Inhibitory Concentration Index (FICI) is interpreted as: ≤0.5 (Synergy), >0.5 to 4.0 (Indifferent/Additive), >4.0 (Antagonism).

Experimental Protocol: Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.

  • Preparation: Fungal isolates are grown on appropriate agar plates. Stock solutions of each drug are prepared at 4x the highest concentration to be tested.

  • Serial Dilutions: Two-fold serial dilutions of Drug A (e.g., this compound) are prepared and dispensed vertically into a 96-well microtiter plate (50 µL/well). Similarly, two-fold serial dilutions of Drug B (e.g., caspofungin) are dispensed horizontally (50 µL/well). This creates a matrix of varying drug concentrations.

  • Inoculation: A standardized fungal inoculum (e.g., 0.5 McFarland) is prepared and diluted in culture medium. 100 µL of this suspension is added to each well of the plate.

  • Controls: Wells containing only Drug A, only Drug B, and no drugs (growth control) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Figure 3. Checkerboard Assay Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis p1 Prepare Drug A Stock (e.g., this compound) s1 Dispense Drug A (Vertical Dilutions) p1->s1 s2 Dispense Drug B (Horizontal Dilutions) p1->s2 p2 Prepare Drug B Stock (e.g., Caspofungin) p2->s1 p2->s2 p3 Prepare Standardized Fungal Inoculum s3 Add Fungal Inoculum to All Wells p3->s3 Incubate Incubate Plate (35°C, 24-48h) s3->Incubate a1 Read MICs (Visual or Spectrophotometric) Incubate->a1 a2 Calculate FICI Value a1->a2 a3 Determine Interaction (Synergy, Indifference, Antagonism) a2->a3

Fig 3. Checkerboard Assay Workflow
Experimental Protocol: Time-Kill Assay

Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents, alone and in combination.

  • Preparation: A standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Drug Exposure: The suspension is distributed into tubes containing: a) no drug (growth control), b) Drug A alone, c) Drug B alone, and d) a combination of Drug A and Drug B. Drug concentrations are typically based on the MIC (e.g., 1x MIC, 2x MIC).

  • Incubation and Sampling: Tubes are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Samples are serially diluted and plated onto agar. After incubation, colony-forming units (CFU/mL) are counted.

  • Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Figure 4. Time-Kill Assay Workflow cluster_tubes Test Conditions p1 Prepare Standardized Fungal Inoculum t1 Growth Control (No Drug) p1->t1 Inoculate t2 Drug A Alone p1->t2 Inoculate t3 Drug B Alone p1->t3 Inoculate t4 Drug A + Drug B p1->t4 Inoculate Incubate Incubate with Agitation (35°C) t1->Incubate t2->Incubate t3->Incubate t4->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quantify Serial Dilution & Plating for CFU/mL Count Sample->Quantify Plot Plot log10 CFU/mL vs. Time & Determine Synergy Quantify->Plot

Fig 4. Time-Kill Assay Workflow

In Vivo Experimental Data

A key study by Wiederhold et al. evaluated the efficacy of this compound and caspofungin as monotherapies in a murine model of invasive candidiasis caused by a fluconazole-resistant strain of C. auris.[3][5] While this study did not test the drugs in combination, it provides a direct comparison of their individual performance. Both agents demonstrated significant improvements in survival and reductions in fungal burden compared to the control group.[3][5]

Table 2: Comparative Efficacy of this compound and Caspofungin Monotherapy in a Murine Model of C. auris Infection

Treatment Group (Dose)21-Day SurvivalMean Kidney Fungal Burden (log10 CFU/g)Mean Brain Fungal Burden (log10 CFU/g)
Vehicle Control0%5.614.40
This compound (260 mg/kg BID)90%3.862.99
Caspofungin (10 mg/kg QD)100%3.414.36

Data adapted from Wiederhold et al. (2019).[3][5] Fungal burden was assessed on day 8 post-infection.

Experimental Protocol: Murine Model of Invasive Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents.

  • Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic through the administration of agents like cyclophosphamide and cortisone acetate to mimic an immunocompromised state.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., C. auris at 10^7 CFU/mouse) is injected intravenously via the lateral tail vein.

  • Treatment Initiation: Therapy is initiated at a predetermined time point post-infection (e.g., 24 hours). Mice are randomized into treatment arms: a) Vehicle control, b) this compound, c) Caspofungin, and d) this compound + Caspofungin. Drugs are administered via appropriate routes (e.g., intraperitoneal, oral gavage).

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a set period (e.g., 21 days) to determine survival rates.

  • Fungal Burden Assessment: A separate cohort of mice is euthanized at a specific time point (e.g., day 8). Target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to quantify the fungal burden (CFU/gram of tissue).

  • Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are compared using statistical tests like the Mann-Whitney U test.

Figure 5. In Vivo Murine Model Workflow cluster_groups Treatment Arms (e.g., 7 Days) cluster_endpoints Outcome Assessment step1 Induce Neutropenia in Mice step2 Infect Mice IV with Fungal Pathogen step1->step2 step3 Randomize into Treatment Groups step2->step3 g1 Vehicle Control step3->g1 g2 This compound step3->g2 g3 Caspofungin step3->g3 g4 Combination step3->g4 e1 Monitor Survival (e.g., 21 days) g1->e1 Survival Cohort e2 Determine Organ Fungal Burden (CFU/g) g1->e2 Fungal Burden Cohort g2->e1 Survival Cohort g2->e2 Fungal Burden Cohort g3->e1 Survival Cohort g3->e2 Fungal Burden Cohort g4->e1 Survival Cohort g4->e2 Fungal Burden Cohort

Fig 5. In Vivo Murine Model Workflow

Conclusion and Future Directions

The distinct and complementary mechanisms of action of this compound and caspofungin provide a compelling biological rationale for their use in combination therapy. While direct evidence is still emerging, in vitro data from the combination of manogepix with another echinocandin strongly suggest a synergistic potential.[4] Furthermore, in vivo data demonstrate that both agents are highly effective as monotherapies against challenging pathogens like C. auris.[3][5]

For researchers and drug development professionals, these findings highlight a promising avenue for future investigation. Head-to-head in vitro studies using checkerboard and time-kill methodologies are warranted to definitively characterize the nature of the interaction between this compound and caspofungin against a broad range of clinically relevant fungi. Subsequently, in vivo studies evaluating the combination in various models of invasive fungal disease will be critical to confirm its therapeutic benefit and potential for clinical application. The combination of these two potent antifungals could represent a significant advancement in the management of severe and resistant invasive fungal infections.

References

A Comparative Guide to CLSI and EUCAST Broth Microdilution Methods for Fosmanogepix Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two major international standards for antifungal susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methods, with a specific focus on their application to the novel antifungal agent fosmanogepix (active moiety: manogepix). This document summarizes key quantitative data from comparative studies, outlines the detailed experimental protocols for each method, and provides visual workflows to clarify the procedural differences.

Quantitative Data Summary

The in vitro activity of manogepix has been evaluated using both CLSI and EUCAST broth microdilution methods. The following tables summarize the minimum inhibitory concentration (MIC) data and the level of agreement between the two methods from a key comparative study against Candida auris.

Table 1: Manogepix MIC Distribution for Candida auris (n=122) [1][2][3]

ParameterCLSI (M27-A3) (mg/L)EUCAST (E.DEF 7.3.2) (mg/L)
MIC Range0.001 - 0.250.001 - 0.125
MIC₅₀0.0080.016
MIC₉₀0.030.03
Geometric Mean MICNot ReportedNot Reported

Table 2: Essential Agreement Between CLSI and EUCAST Methods for Manogepix Against Candida auris [1][3]

Agreement LevelPercentage of Isolates
Within ±1 log₂ dilution90% - 92%
Within ±2 log₂ dilutions98% - 100%

These data demonstrate a high level of essential agreement between the CLSI and EUCAST methods for manogepix susceptibility testing against C. auris, with MIC values generally being within one to two dilutions of each other.[1][3] Notably, the CLSI method tended to produce slightly lower MIC values for manogepix compared to the EUCAST method.[3][4]

Experimental Protocols

The CLSI M27 and EUCAST E.DEF 7.3 documents provide detailed, standardized protocols for yeast susceptibility testing. While broadly similar, there are key differences in methodology that can influence MIC results. The protocols used in the comparative studies for this compound adhere to these standards.

Table 3: Comparison of Key Methodological Parameters

ParameterCLSI M27-A3/A4EUCAST E.DEF 7.3.2
Culture Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[5][6]RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[7]
Glucose Concentration 0.2% (standard RPMI)[5]2% (supplemented)[5]
Inoculum Preparation Spectrophotometrically standardized suspension adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]Spectrophotometrically standardized suspension adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.
Microdilution Plates 96-well, U-bottom plates.[5]96-well, flat-bottom plates.[7]
Incubation 35°C for 24 hours (for Candida spp.).[6][8]35-37°C for 24 hours.[7]
Endpoint Reading Visual reading of significant growth inhibition (typically ≥50% reduction) compared to the growth control well.[4]Spectrophotometric reading at 530 nm for a ≥50% reduction in turbidity compared to the growth control well.[6]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for performing a cross-validation study of CLSI and EUCAST methods for this compound susceptibility testing.

CrossValidationWorkflow cluster_setup Initial Setup cluster_clsi CLSI Protocol cluster_eucast EUCAST Protocol cluster_analysis Data Analysis & Comparison Isolate Fungal Isolate (e.g., Candida auris) Culture Subculture on SDA/PDA Agar Isolate->Culture CLSI_Inoculum Inoculum Prep (CLSI) 0.5-2.5 x 10^3 CFU/mL Culture->CLSI_Inoculum CLSI Path EUCAST_Inoculum Inoculum Prep (EUCAST) 1-5 x 10^5 CFU/mL Culture->EUCAST_Inoculum EUCAST Path CLSI_Plate U-bottom Plate Inoculation CLSI_Inoculum->CLSI_Plate CLSI_Medium RPMI + 0.2% Glucose CLSI_Medium->CLSI_Plate CLSI_Incubate Incubate 35°C, 24h CLSI_Plate->CLSI_Incubate CLSI_Read Visual Endpoint Reading (MIC) CLSI_Incubate->CLSI_Read Compare Compare MICs (CLSI vs. EUCAST) CLSI_Read->Compare EUCAST_Plate Flat-bottom Plate Inoculation EUCAST_Inoculum->EUCAST_Plate EUCAST_Medium RPMI + 2% Glucose EUCAST_Medium->EUCAST_Plate EUCAST_Incubate Incubate 35-37°C, 24h EUCAST_Plate->EUCAST_Incubate EUCAST_Read Spectrophotometric Reading (MIC) EUCAST_Incubate->EUCAST_Read EUCAST_Read->Compare Agreement Calculate Essential Agreement Compare->Agreement

Caption: Workflow for CLSI and EUCAST cross-validation.

Signaling Pathway (Mechanism of Action)

This compound's activity is not dependent on a signaling pathway in the traditional sense but rather on the direct inhibition of a crucial fungal enzyme. The diagram below illustrates this mechanism.

Fosmanogepix_MoA This compound This compound (Prodrug) Phosphatases Host Phosphatases This compound->Phosphatases Manogepix Manogepix (Active Moiety) Phosphatases->Manogepix Conversion Gwt1 Gwt1 Enzyme (Inositol Acyltransferase) Manogepix->Gwt1 Inhibits GPI GPI Anchor Biosynthesis Gwt1->GPI Catalyzes CellWall Fungal Cell Wall Integrity Disrupted Gwt1->CellWall Inhibition Leads to GPI->CellWall Leads to

Caption: Mechanism of action of this compound.

References

Fosmanogepix: A Novel Antifungal Demonstrates Potent Efficacy Against Pan-Resistant Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the first-in-class antifungal agent, fosmanogepix, reveals significant in vitro activity against pan-resistant Candida auris isolates, offering a promising alternative in the face of widespread antifungal resistance.

Candida auris, a multidrug-resistant yeast, poses a significant global health threat due to its association with nosocomial outbreaks and high mortality rates.[1] The emergence of pan-resistant strains, those resistant to all three major classes of available antifungal drugs (azoles, echinocandins, and polyenes), has created an urgent need for novel therapeutics with a unique mechanism of action.[2][3] this compound, a first-in-class antifungal agent, has demonstrated notable efficacy against these highly resistant isolates.[4][5]

This compound is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[4][6] Manogepix targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[4][7][8][9] Inhibition of Gwt1 disrupts the localization of critical mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to fungal cell death.[9] This unique mechanism of action allows this compound to bypass the common resistance mechanisms developed by C. auris against other antifungal classes.[9]

Comparative In Vitro Efficacy

In vitro susceptibility testing of a large panel of clinical, environmental, and surveillance isolates of C. auris from New York, including pan-resistant isolates, demonstrated the potent activity of manogepix.[5] The results, summarized in the table below, highlight the low minimum inhibitory concentrations (MICs) of manogepix against these challenging isolates compared to conventional antifungal agents.

Antifungal AgentDrug ClassMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Geometric Mean MIC (μg/mL)
Manogepix Gwt1 Inhibitor0.008 - 0.015 0.015 0.015 0.013
FluconazoleAzole32 - ≥64---
VoriconazoleAzole----
ItraconazoleAzole----
PosaconazoleAzole----
Amphotericin BPolyene----
AnidulafunginEchinocandin----
CaspofunginEchinocandin----
MicafunginEchinocandin----

Data for comparator drugs against pan-resistant isolates is often reported as resistant, with specific MIC values not always provided in comparative studies. The table reflects the potent activity of manogepix against isolates resistant to these other agents.[5] A study on Indian isolates showed 84% resistance to fluconazole, with MICs between 32 and ≥64 μg/mL.[10]

Clinical Evidence

A Phase 2, multicenter, open-label, single-arm study evaluated the efficacy and safety of this compound for the treatment of candidemia caused by C. auris in patients with limited treatment options.[11] In this study, nine participants in intensive care units in South Africa received intravenous this compound. The treatment success rate at the end of study treatment, as assessed by an independent data review committee, was 89% (8 out of 9 participants), with a 30-day survival rate of also 89%.[11] Importantly, no treatment-related adverse events or discontinuations of the study drug were reported.[11] The in vitro susceptibility testing of the C. auris isolates from these patients showed very low MICs for this compound, ranging from 0.008 to 0.015 μg/mL.[11]

Mechanisms of Resistance to Comparator Antifungals

The widespread resistance of C. auris to existing antifungals is a major clinical challenge.

  • Azole Resistance: Over 90% of C. auris clinical isolates are resistant to fluconazole.[12] Resistance mechanisms are diverse and often combined, including mutations in the target enzyme gene (ERG11) and the upregulation of efflux pumps (e.g., Cdr1 and Mdr1) through mutations in transcription factors like TAC1b and MRR1.[13][14][15] Reduced drug uptake has also been identified as a potential resistance mechanism in C. auris.[16]

  • Polyene (Amphotericin B) Resistance: While amphotericin B has been a last-resort treatment, resistance is increasingly reported, with some studies showing over 30% of isolates being resistant.[17][18] The exact mechanisms of resistance are still being investigated but are thought to involve alterations in the cell membrane's ergosterol content.

  • Echinocandin Resistance: Echinocandins are often the first-line therapy for C. auris infections.[2] However, resistance is emerging, primarily due to mutations in the hot spot regions of the FKS1 gene, which encodes the target enzyme β-1,3-D-glucan synthase.[19][20]

Experimental Protocols

Antifungal Susceptibility Testing (AFST)

The in vitro efficacy data presented was primarily generated using the broth microdilution (BMD) method, which is the reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22]

Broth Microdilution Method (as per CLSI M27-A4/M60):

  • Isolate Preparation: C. auris isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

Visualizing the Data

Fosmanogepix_Mechanism_of_Action cluster_extracellular Extracellular Space This compound This compound Manogepix Manogepix This compound->Manogepix Systemic Phosphatases Gwt1 Gwt1 Manogepix->Gwt1 Inhibits GPI_Biosynthesis GPI_Biosynthesis Gwt1->GPI_Biosynthesis Catalyzes Inhibited_GPI Inhibited_GPI Gwt1->Inhibited_GPI Mannoproteins Mannoproteins GPI_Biosynthesis->Mannoproteins Anchors Disrupted_Wall Disrupted_Wall Inhibited_GPI->Disrupted_Wall Leads to

Antifungal_Susceptibility_Testing_Workflow Isolate_Culture 1. C. auris Isolate Culture (24-48h at 35°C) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Isolate_Culture->Inoculum_Prep Inoculation 4. Plate Inoculation Inoculum_Prep->Inoculation Drug_Dilution 3. Antifungal Serial Dilution (in 96-well plate) Drug_Dilution->Inoculation Incubation 5. Incubation (24h at 35°C) Inoculation->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Result Result: MIC Value (µg/mL) MIC_Reading->Result

References

Safety Operating Guide

Navigating the Disposal of Fosmanogepix: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational antifungal agent, Fosmanogepix, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols for this compound are not publicly available, established best practices for the management of investigational pharmaceutical waste in a research setting provide a clear framework for its safe handling and disposal.

This guide offers procedural, step-by-step recommendations for researchers, scientists, and drug development professionals. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes key handling and storage information derived from general safety data guidelines for investigational compounds.

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Contact Avoidance Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Storage Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound, as with any investigational drug, should be treated as a hazardous waste process. The following steps provide a general operational plan for its disposal in a laboratory setting.

  • Consult Institutional Guidelines: Before proceeding, review your institution's Chemical Hygiene Plan and specific guidelines for the disposal of pharmaceutical and hazardous waste. Contact your EHS department for clarification on any procedures.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[1][2]

  • Containerization:

    • Use only approved hazardous waste containers provided by your EHS department.[1][3] These containers should be compatible with the chemical nature of this compound and in good condition.

    • Do not overfill containers. Leave adequate headspace to prevent spills and accommodate expansion.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.[4]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).[4]

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.[4]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to schedule a waste pickup.[3]

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.

Fosmanogepix_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and Chemical Hygiene Plan start->consult_ehs identify_waste Identify and Quantify this compound Waste Streams consult_ehs->identify_waste segregate_waste Segregate this compound Waste from Other Waste Types identify_waste->segregate_waste select_container Select Appropriate and Compatible Hazardous Waste Container segregate_waste->select_container label_container Label Container with 'Hazardous Waste' Tag and All Required Information select_container->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_waste check_full Is Container Full or Reaching Storage Time Limit? store_waste->check_full check_full->store_waste No request_pickup Contact EHS for Waste Pickup and Disposal check_full->request_pickup Yes end End: Waste Transferred to EHS request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By following these general yet crucial procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize your local and institutional regulations as the primary source of guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fosmanogepix

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety protocols and logistical guidance for laboratory personnel handling Fosmanogepix. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal of this novel antifungal agent. By adhering to these guidelines, laboratories can maintain a safe working environment and minimize exposure risks.

Hazard Identification and Personal Protection

This compound is a first-in-class, orally and intravenously administered antifungal agent.[1][2] While specific hazard classifications may vary, it is crucial to handle this compound with appropriate care to avoid inhalation, as well as skin and eye contact.[3] The following tables summarize the recommended personal protective equipment (PPE) and immediate first aid measures.

Table 1: Recommended Personal Protective Equipment (PPE)
Body PartProtectionSpecifications
Hands Chemical-resistant glovesUtilize gloves tested to ASTM D6978 standards for handling hazardous drugs.[4]
Eyes Safety glasses with side shields or gogglesEnsure adequate protection from splashes and airborne particles.
Body Laboratory coat or impervious gownA long-sleeved, impermeable gown with closed cuffs is recommended.[4]
Respiratory Use in a well-ventilated areaWork in a chemical fume hood to avoid dust and aerosol formation.[3] If not in a containment control, eye and respiratory protection are necessary.[4]
Feet Closed-toe shoesProvide protection from spills.
Table 2: First Aid Measures
Exposure RouteImmediate Action
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[3]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Promptly seek medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Table 3: Handling and Storage Guidelines
ConditionRecommendation
Handling Avoid creating dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]
Storage Store in a dry, dark place. Short-term storage (days to weeks) at 0 - 4°C. Long-term storage (months to years) at -20°C.[5] Some suppliers recommend storage at 2-8°C.

Accidental Release and Disposal Plan

In the event of a spill or accidental release, a clear and immediate response is necessary to contain the compound and prevent exposure.

Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1 PPE Don Appropriate PPE Alert->PPE 2 Contain Contain the Spill PPE->Contain 3 Absorb Absorb with Inert Material Contain->Absorb 4 Collect Collect Waste in a Sealed Container Absorb->Collect 5 Decontaminate Decontaminate the Area Collect->Decontaminate 6 Dispose Dispose of Waste as Hazardous Decontaminate->Dispose 7 Report Document the Incident Dispose->Report 8

Figure 1. Procedural workflow for managing a this compound spill.
Disposal Plan

All waste materials contaminated with this compound, including absorbent materials from spills, used PPE, and empty containers, should be treated as hazardous chemical waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Detailed experimental protocols for the safe handling of this compound are rooted in standard laboratory practices for working with potent compounds. Key methodologies include:

  • Weighing and Aliquoting: Always conduct these activities within a certified chemical fume hood or a containment glove box to prevent the generation of airborne particles.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to minimize splashing. Use appropriate glassware and ensure it is properly cleaned and dried before use.

  • Personal Protective Equipment (PPE) Donning and Doffing: Follow a strict protocol for putting on and removing PPE to avoid cross-contamination. Always remove gloves and gowns before leaving the laboratory area.

By implementing these safety measures and operational plans, research institutions can build a strong foundation of trust and safety in the handling of novel chemical entities like this compound, ensuring the well-being of their scientific staff.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.